molecular formula C6H13NO B3191330 2-Methoxypiperidine CAS No. 53687-79-9

2-Methoxypiperidine

Cat. No.: B3191330
CAS No.: 53687-79-9
M. Wt: 115.17 g/mol
InChI Key: DNYWGUIJLFDIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxypiperidine is a valuable heterocyclic amine derivative that serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research. Piperidine rings are fundamental structural motifs found in more than twenty classes of pharmaceuticals and numerous natural alkaloids . The methoxy group at the 2-position provides a key site for further chemical functionalization, making this compound a useful precursor for constructing more complex molecules. This compound is primarily for research applications, such as in the development of novel active pharmaceutical ingredients (APIs) and in method development studies. Piperidine derivatives are commonly investigated for a wide spectrum of biological activities, and the incorporation of alkoxy groups like methoxy can significantly influence the pharmacokinetic and binding properties of potential drug candidates . Researchers utilize this compound as a scaffold to create diverse compound libraries for high-throughput screening in drug discovery campaigns. Handling and Safety: This chemical is intended for use by qualified laboratory professionals. Please consult the relevant Safety Data Sheet (SDS) before handling. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53687-79-9

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-methoxypiperidine

InChI

InChI=1S/C6H13NO/c1-8-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3

InChI Key

DNYWGUIJLFDIPD-UHFFFAOYSA-N

SMILES

COC1CCCCN1

Canonical SMILES

COC1CCCCN1

Origin of Product

United States

Foundational & Exploratory

2-Methoxypiperidine: The "Masked" Iminium Ion in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methoxypiperidine (CAS 53687-79-9): The N-Acyliminium Gateway Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Organic Chemists, and Drug Development Professionals

Executive Summary: The Synthetic Pivot Point

This compound (CAS 53687-79-9) represents a critical structural motif in heterocyclic chemistry, functioning primarily as a stable precursor to the highly reactive N-acyliminium ion . While the unprotected free base (the specific assignment of CAS 53687-79-9) is a hemiaminal ether prone to hydrolysis and polymerization, its N-protected derivatives (N-formyl, N-methoxycarbonyl, N-Boc) are the de facto reagents used in pharmaceutical research.

This guide analyzes the chemical properties, electrochemical synthesis (Shono oxidation), and mechanistic utility of the this compound scaffold. It serves as the "switch" that allows researchers to activate the chemically inert


-position of the piperidine ring, enabling stereoselective carbon-carbon bond formation essential for synthesizing piperidine alkaloids (e.g., coniine, anabasine) and peptidomimetics.

Chemical Identity & Physical Properties[1][2]

The Stability Paradox

The core structure of this compound is a cyclic hemiaminal ether. In its unprotected form, it exists in a delicate equilibrium with its open-chain amino-aldehyde form or the corresponding imine (


-piperideine). Consequently, commercial and experimental applications almost exclusively utilize N-acyl  or N-carbamoyl  derivatives to "mask" this instability until activation is required.
Comparative Property Table

Data reflects the distinction between the theoretical free base and the practical N-protected reagents.

PropertyThis compound (Free Base)N-Formyl-2-methoxypiperidineN-Methoxycarbonyl-2-methoxypiperidine
CAS Number 53687-79-9 14172-56-674498-41-2
Molecular Formula C₆H₁₃NOC₇H₁₃NO₂C₈H₁₅NO₃
Molecular Weight 115.17 g/mol 143.18 g/mol 173.21 g/mol
Physical State Unstable Liquid / OilColorless OilColorless to Pale Yellow Oil
Boiling Point ~135–140°C (Predicted)110–120°C (at reduced pressure)90–95°C (at 0.5 mmHg)
Solubility Soluble in MeOH, DCMSoluble in DCM, THF, EtOAcSoluble in DCM, THF, Toluene
Stability Hydrolyzes in moist airStable under inert atmosphereStable (Shelf-stable reagent)

Synthesis: The Shono Oxidation

The most authoritative and scalable method for synthesizing this compound derivatives is the Shono Oxidation . This electrochemical transformation selectively functionalizes the


-position of amines, a feat difficult to achieve with conventional chemical oxidants.
Electrochemical Protocol (Anodic Oxidation)

Objective: Conversion of N-methoxycarbonylpiperidine to N-methoxycarbonyl-2-methoxypiperidine.

  • Substrate: N-Methoxycarbonylpiperidine

  • Solvent: Methanol (Acts as both solvent and nucleophile)

  • Electrolyte: Et₄NOTs (Tetraethylammonium tosylate) or Bu₄NBF₄

  • Electrodes: Carbon (Anode) and Platinum/Carbon (Cathode)

  • Current Density: 100–200 mA/cm² (Constant Current)

Mechanism of Synthesis:

  • Single Electron Transfer (SET): The lone pair on the nitrogen is oxidized at the anode, forming a radical cation.

  • Deprotonation: Loss of a proton from the

    
    -carbon yields a neutral 
    
    
    
    -amino radical.
  • Second Oxidation: A second SET event generates the N-acyliminium ion intermediate.

  • Trapping: The solvent (methanol) attacks the cation to form the stable 2-methoxy adduct.

Visualization: The Shono Oxidation Cell

The following diagram illustrates the electrochemical workflow required to generate the this compound scaffold.

ShonoOxidation cluster_conditions Reaction Conditions Substrate N-Acyl Piperidine (Precursor) Cell Electrochemical Cell (MeOH, Et4NOTs) Substrate->Cell Dissolved Anode Anode Reaction: -2e-, -H+ Cell->Anode Current Applied Intermediate N-Acyliminium Intermediate Anode->Intermediate Oxidation Product This compound (N-Protected) Intermediate->Product + MeOH (Trapping)

Figure 1: Workflow of the Shono Oxidation, converting simple piperidines into the reactive 2-methoxy scaffold.

Reactivity Profile: The N-Acyliminium Mechanism

The utility of this compound lies in its ability to regenerate the N-acyliminium ion upon treatment with a Lewis acid. This species is a potent electrophile that reacts with a wide array of nucleophiles, allowing for the rapid construction of complex alkaloid frameworks.

The Activation Protocol

Reagents:

  • Lewis Acids: TiCl₄, BF₄·OEt₂, SnCl₄, or TMSOTf.

  • Nucleophiles: Allylsilanes (Hosomi-Sakurai), Silyl enol ethers (Mukaiyama Aldol), Grignard reagents, or Electron-rich aromatics.

Step-by-Step Mechanism:

  • Coordination: The Lewis acid coordinates to the methoxy oxygen.

  • Elimination: The methoxy group is expelled, generating the electrophilic N-acyliminium ion.

  • Addition: The nucleophile attacks the

    
    -carbon, typically from the axial direction (stereoelectronic control), leading to trans-substituted products in many cases.
    
Visualization: The "Reactive Hub"

AcyliminiumPath Precursor This compound (N-Protected) Ion N-Acyliminium Ion (Highly Electrophile) Precursor->Ion -OMe (Elimination) LewisAcid Lewis Acid (TiCl4 / BF3) LewisAcid->Precursor Activates Product1 2-Allyl Piperidine (Alkaloid Core) Ion->Product1 + Nu1 Product2 2-Acyl Piperidine (Mannich Base) Ion->Product2 + Nu2 Product3 2-Alkyl Piperidine (Substituted) Ion->Product3 + Nu3 Nu1 Allylsilane Nu2 Silyl Enol Ether Nu3 Grignard / Cuprate

Figure 2: The divergent synthesis pathways enabled by the N-acyliminium ion generated from this compound.[1]

Applications in Drug Design

The this compound moiety is the starting point for the "Rossen synthesis" and other high-value routes to pharmaceutical intermediates.

  • Alkaloid Synthesis:

    • Coniine: Reaction with a propyl nucleophile followed by deprotection yields (+/-)-coniine.

    • Anabasine: Coupling with a 3-pyridyl nucleophile.

  • Peptidomimetics:

    • Used to synthesize constrained amino acids (pipecolic acid derivatives) which serve as proline surrogates in drug design, improving metabolic stability of peptide drugs.

  • Dissociative Anesthetics (Forensic Context):

    • While distinct from the simple piperidine, the "2-methoxy" motif appears in designer drugs like 2-Methoxydiphenidine (MXP).[2] Note: Researchers must distinguish between the simple synthon (CAS 53687-79-9) and these complex aryl-substituted psychotropics.

Handling and Safety

  • Hazard Class: Flammable Liquid (Category 3), Skin Irritant (Category 2).

  • Storage: The N-protected forms are stable at room temperature but should be stored under inert gas (Argon/Nitrogen) to prevent moisture ingress, which can hydrolyze the hemiaminal ether.

  • Spill Response: Absorb with inert material (vermiculite). Do not use water, as hydrolysis releases methanol and the corresponding aldehyde/amide.

References

  • PubChem. (n.d.).[3] this compound (CAS 53687-79-9). National Library of Medicine. Retrieved from [Link]

  • Shono, T. (1984). Electroorganic Chemistry as a New Tool in Organic Synthesis. Springer-Verlag. (Seminal work on the Shono Oxidation).[4]

  • National Institutes of Health (NIH). (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Retrieved from [Link]

  • Chem-Station. (2018). Shono Oxidation: Mechanism and Applications. Retrieved from [Link]

Sources

2-Methoxypiperidine hemiaminal ether stability and reactivity

This compound Hemiaminal Ethers: Stability, Synthesis, and -Acyliminium Reactivity

Executive Summary

This compound derivatives represent a privileged class of "masked" reactive intermediates in organic synthesis. Chemically defined as cyclic hemiaminal ethers, they serve as stable precursors to


-acyliminium ions

This guide provides a rigorous technical analysis of the stability profiles, electrochemical synthesis (Shono oxidation), and nucleophilic substitution workflows for these reagents. It is designed to transition the researcher from theoretical mechanism to bench-top application.

Structural Dynamics & Stability Profile

The stability of this compound depends critically on the substitution at the nitrogen atom. The "hemiaminal ether" moiety (N–C–OMe) is inherently labile due to the lone pair on nitrogen, which can facilitate the elimination of methoxide to form an imine or iminium species.

Thermodynamic vs. Kinetic Stability
SpeciesStructureStability Assessment
Free Amine (this compound)

Low Stability. Prone to spontaneous elimination of MeOH to form the cyclic imine (

-piperideine), especially in the presence of moisture or trace acid. Difficult to store.

-Acyl Derivative
(e.g.,

-Cbz,

-Boc,

-COOMe)

High Stability (Bench-Stable). The electron-withdrawing carbonyl group reduces the availability of the nitrogen lone pair, suppressing spontaneous elimination. Stable to silica gel chromatography and long-term storage under anhydrous conditions.
The Activation Trigger

While




Mechanism of Activation

The following diagram illustrates the equilibrium between the stable hemiaminal ether and the reactive electrophile.

Gcluster_0Bench-Stable Precursorcluster_1cluster_2Reactive ElectrophilePrecursorN-Acyl-2-Methoxypiperidine(Hemiaminal Ether)IminiumN-Acyliminium Ion(Highly Electrophilic)Precursor->Iminium+ Lewis Acid- [MeO-LA]-LewisAcidLewis Acid(BF3, TiCl4)Iminium->PrecursorReversible (if no Nu)

Figure 1: Acid-mediated activation of the hemiaminal ether to the N-acyliminium ion.

Synthesis: The Shono Oxidation[1]

The industrial and laboratory "Gold Standard" for synthesizing this compound hemiaminal ethers is the Ross-Eberson-Shono Oxidation . This electrochemical method selectively functionalizes the

The Shono Protocol (Anodic Oxidation)

Unlike chemical oxidations that often require toxic reagents, this method uses methanol as both solvent and reagent.

Target Molecule:

Experimental Workflow
  • Electrolyte System: Dissolve

    
    -carbomethoxypiperidine (10 mmol) in MeOH (50 mL). Add 
    
    
    (tetraethylammonium tosylate) as the supporting electrolyte (0.1 M).
  • Cell Setup: Use an undivided cell with Carbon Graphite electrodes (Anode and Cathode).

  • Electrolysis: Apply a constant current (CCE) of ~100–200 mA (approx. 3–4 F/mol). Maintain temperature at 10–20 °C using a water bath (reaction is exothermic).

  • Workup: Evaporate MeOH. Resuspend residue in water/ether. Extract, dry (

    
    ), and concentrate.[1] Distillation is usually sufficient for purification.
    
Electrochemical Mechanism

The reaction proceeds via a two-electron oxidation.

ShonoStartN-AcylpiperidineStep1Anodic Oxidation (-1e-)Formation of Radical CationStart->Step1Step2Deprotonation (-H+)Formation of C-RadicalStep1->Step2Step3Second Oxidation (-1e-)Formation of N-AcyliminiumStep2->Step3Step4Methoxylation (+MeOH)Trapping of CationStep3->Step4ProductThis compound(Hemiaminal Ether)Step4->Product

Figure 2: The Shono Oxidation Pathway.[2][3] The N-acyl group is critical to prevent over-oxidation.

Reactivity & Applications (C–C Bond Formation)

The utility of 2-methoxypiperidines lies in their ability to act as electrophiles in


-amidoalkylation
Nucleophile Scope

The

Nucleophile ClassReagent ExampleProduct TypeKey Citation
Allyl Silanes Allyltrimethylsilane

-Allyl piperidine
Hosomi-Sakurai reaction
Silyl Enol Ethers TMS-enolate of acetophenone

-Amino ketone
Mukaiyama-Mannich
Cyanides TMSCN

-Cyano piperidine
Strecker Synthesis
Electron-Rich Arenes Indole, Furan

-Aryl piperidine
Friedel-Crafts type
Protocol: Lewis Acid-Mediated Allylation

Objective: Synthesis of 2-allyl-N-carbomethoxypiperidine.

  • Preparation: Dissolve

    
    -carbomethoxy-2-methoxypiperidine (1.0 equiv) in anhydrous 
    
    
    under Argon. Cool to -78 °C.[4]
  • Nucleophile: Add allyltrimethylsilane (1.5 equiv).

  • Activation: Add

    
     (1.2 equiv) dropwise. Note: 
    
    
    can be used for more sluggish substrates.
  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

  • Quench: Pour into saturated aqueous

    
    .
    
  • Result: The methoxy group is exclusively substituted by the allyl group.

Stereochemical Considerations

Substitution at C2 generates a new chiral center.

  • 1,2-Induction: If a substituent exists at C3, the incoming nucleophile generally approaches trans to the C3-substituent (axial attack on the half-chair iminium conformer).

  • 1,3-Induction: Substituents at C4 typically exert less steric control unless bulky.

References

  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264-4268. Link

  • Royer, J., Bonin, M., & Micouin, L. (2004). Chiral Heterocycles by Iminium Ion Cyclization. Chemical Reviews, 104(5), 2311-2352. Link

  • Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. Link

  • Onomura, O. (2008). Electrochemical oxidation of nitrogen compounds. Heterocycles, 76(2), 1541-1569. Link

Conformational Dynamics of 2-Methoxypiperidine: Anomeric vs. Steric Control

[1]

Executive Summary

The conformational preference of the 2-methoxy group in piperidine is a classic yet complex case study in physical organic chemistry, governed by the competition between the anomeric effect (favoring axial) and steric hindrance (favoring equatorial). For drug development professionals, understanding this equilibrium is critical, as the bioactivity of piperidine-based pharmacophores often depends on a specific spatial arrangement of substituents.[1]

This guide delineates the mechanistic drivers of this preference, provides a robust experimental protocol for its determination, and analyzes the impact of N-substitution and solvent environment.[1]

Theoretical Framework: The Stereoelectronic Battle

The conformational equilibrium of 2-methoxypiperidine is not dictated by simple steric bulk (A-values) but by a stereoelectronic interaction known as the Generalized Anomeric Effect .

The Anomeric Effect (Axial Preference)

In a saturated heterocycle, an electronegative substituent at the

axial1
  • Mechanism: The effect arises from the stabilizing hyperconjugative overlap between the non-bonding lone pair of the nitrogen atom (

    
    ) and the antibonding orbital of the C-O bond (
    
    
    ).
  • Geometry: This overlap is maximal when the

    
     orbital and the 
    
    
    bond are antiperiplanar (parallel).[1] This geometry is only accessible when the methoxy group is axial .
  • Energetics: This interaction lowers the total energy of the axial conformer, often overcoming the 1,3-diaxial steric repulsion.

Steric Hindrance (Equatorial Preference)

The equatorial conformer is stabilized by the minimization of 1,3-diaxial interactions between the methoxy group and the axial hydrogens at


1
The "Reverse" Anomeric Effect (Protonation)

A critical nuance for medicinal chemists is the state of the nitrogen.

  • Neutral Nitrogen: Lone pair available

    
     Anomeric Effect 
    
    
    Axial Favored .[1]
  • Protonated Nitrogen (

    
    ):  No lone pair available 
    
    
    No Hyperconjugation
    
    
    Sterics Dominate
    
    
    Equatorial Favored .[1]
    • Note: There is also an electrostatic repulsion component in the protonated form that further destabilizes the axial isomer (dipole-dipole repulsion between the

      
       bond and the 
      
      
      dipole).
Visualizing the Interaction

The following diagram illustrates the competing forces and the orbital overlap requirement.

AnomericEffectcluster_0Axial Conformer (Stabilized)cluster_1Equatorial Conformer (Destabilized)N_lpNitrogen Lone Pair (n)InteractionHyperconjugation(Stabilization)N_lp->InteractionDonates e-CO_sigmaC-O Antibonding (σ*)CO_sigma->InteractionAccepts e-Axial_PrefAxial PreferenceInteraction->Axial_PrefFavorsSterics1,3-Diaxial RepulsionEquatorial_PrefEquatorial PreferenceSterics->Equatorial_PrefFavorsNoOverlapPoor Orbital Overlap

Figure 1: Mechanistic basis of the anomeric effect showing the

12

Factors Influencing the Equilibrium

The preference is not static. It shifts based on substituents and environment.[1]

FactorConditionPreferred ConformationMechanistic Driver
N-Substituent Hydrogen (N-H)Axial (usually)Anomeric effect > Sterics
Methyl (N-Me)Axial Anomeric effect persists; N-Me prefers equatorial, forcing OMe axial.[1]
Acyl (N-C=O)Axial (Strongly)

strain destabilizes equatorial isomer significantly.[1]
Solvent Polarity Non-polar (

)
Axial Dipole minimization + Anomeric effect.[1]
Polar (

, DMSO)
Equatorial Solvation stabilizes the higher-dipole equatorial conformer.[1]
pH Acidic (

)
Equatorial Loss of lone pair (protonation) removes anomeric effect.[1]
The Case of N-Acyl Piperidines

In drug synthesis, piperidines are often acylated (amides/carbamates).[1] Here, the Allylic Strain (


)1axial1

Experimental Protocol: Determination of Conformation

The most reliable method for determining the axial/equatorial ratio in solution is


 NMR Spectroscopy

The Principle (Karplus Relationship)
  • Axial H-2 (Equatorial OMe): The H-2 proton is axial.[1] It has two vicinal couplings to the C3 protons: one axial-axial (

    
    ) and one axial-equatorial (
    
    
    ).[1]
    • 
       (Large)[1]
      
    • 
       (Small)[1]
      
    • Signal: Doublet of doublets (dd) with one large coupling.[1]

  • Equatorial H-2 (Axial OMe): The H-2 proton is equatorial.[1] It has two vicinal couplings to C3 protons: one equatorial-axial (

    
    ) and one equatorial-equatorial (
    
    
    ).[1]
    • 
       (Small)[1]
      
    • 
       (Small)[1]
      
    • Signal: Triplet-like or dd with small couplings (narrow peak width).

Step-by-Step Methodology

Objective: Determine the

Materials:

  • Sample: this compound derivative (~5-10 mg).[1]

  • Solvents:

    
     (non-polar reference) and 
    
    
    or
    
    
    (polar challenge).
  • Instrument: 400 MHz NMR or higher (600 MHz preferred for clear splitting).

Workflow:

  • Sample Preparation: Dissolve the sample in

    
    . Ensure the solution is dilute to prevent aggregation effects.
    
  • Acquisition: Acquire a standard

    
     NMR spectrum.
    
    • Optional: If signals are broadened due to ring flipping at room temperature, perform a Variable Temperature (VT) NMR experiment.[1] Cool the sample to -40°C or -60°C to freeze the conformational equilibrium.

  • Analysis of H-2 Signal:

    • Locate the H-2 signal (typically

      
       4.0 - 5.5 ppm depending on N-substituents).[1]
      
    • Measure the peak width at half-height (

      
      ) or explicitly resolve the coupling constants (
      
      
      ).
  • Calculation:

    • If

      
       (sum of couplings is small): The H-2 is equatorial 
      
      
      OMe is Axial .[1]
    • If

      
       contains a large coupling (>9 Hz): The H-2 is axial 
      
      
      OMe is Equatorial .[1]
    • Weighted Average: At room temperature, you observe a weighted average.[1]

      
      
      Where 
      
      
      and
      
      
      are mole fractions.[1] Use standard values (
      
      
      Hz,
      
      
      Hz) to solve for
      
      
      .
Decision Logic Diagram

NMR_Protocolcluster_interpretationInterpretationStartAcquire 1H NMR(Focus on H-2 Signal)CheckSplittingAnalyze Coupling (J)Start->CheckSplittingSmallJSmall Couplings Only(J < 5 Hz)CheckSplitting->SmallJNarrow SignalLargeJLarge Coupling Present(J > 9 Hz)CheckSplitting->LargeJWide SignalConcl1H-2 is EquatorialTherefore: OMe is AXIALSmallJ->Concl1Concl2H-2 is AxialTherefore: OMe is EQUATORIALLargeJ->Concl2

Figure 2: Logic flow for assigning stereochemistry based on NMR coupling constants of the anomeric proton.

Computational Validation (DFT)[1]

For rigorous validation, Density Functional Theory (DFT) calculations should accompany experimental data.[1]

  • Level of Theory: M06-2X or

    
    B97X-D with a triple-zeta basis set (e.g., def2-TZVP) is recommended to capture dispersion forces and non-covalent interactions accurately.[1]
    
  • Solvation Model: Use IEFPCM or SMD models to simulate the solvent environment (

    
     vs Water).[1] Gas-phase calculations often overemphasize the anomeric effect.
    
  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the stabilization energy (

    
    ) of the 
    
    
    interaction.[1] A value >5 kcal/mol typically confirms a strong anomeric driver.[1]

References

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Source: NIH / ACS Med.[1] Chem. Lett. [Link][1]

  • The Anomeric Effect: It's Complicated. Source: The Journal of Organic Chemistry (ACS) [Link]

  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Source: NIH / PubMed [Link][1]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Source: NIH / PMC [Link][1]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization. Source: NIH / JACS [Link][1]

A Technical Guide to the Solubility of 2-Methoxypiperidine in Organic Solvents and Water

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-methoxypiperidine. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document synthesizes theoretical principles with established experimental methodologies to empower researchers to accurately determine and understand its solubility profile.

Introduction to this compound: A Versatile Building Block

This compound is a saturated heterocyclic amine with a methoxy group at the 2-position of the piperidine ring. This substitution pattern makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals.[1] The piperidine scaffold is a common motif in many pharmaceuticals, and the introduction of a methoxy group can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. A thorough understanding of its solubility in various media is therefore paramount for its effective use in laboratory and industrial settings.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. The structure of this compound, featuring both polar and non-polar regions, suggests a nuanced solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is crucial for predicting its solubility.

PropertyValueSource
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [2]
XLogP3-AA (Lipophilicity) 0.7[2]
Hydrogen Bond Donor Count 1 (from the N-H group)[2]
Hydrogen Bond Acceptor Count 2 (from the nitrogen and oxygen atoms)[2]
pKa Not experimentally determined (estimated to be around 9-10)
Influence of the 2-Methoxy Group on Solubility

The presence of the methoxy group at the 2-position of the piperidine ring introduces several key features that influence solubility:

  • Polarity: The oxygen atom of the methoxy group is a hydrogen bond acceptor, which can increase the molecule's affinity for polar solvents.

  • Steric Hindrance: The methoxy group can sterically hinder the nitrogen's lone pair, potentially affecting its basicity and interactions with protic solvents.

  • Conformational Effects: The substituent at the 2-position can influence the conformational equilibrium of the piperidine ring, which may have a subtle impact on its crystal lattice energy and, consequently, its solubility.

Intermolecular Forces and Solubility

The interplay of intermolecular forces between this compound and a solvent dictates its solubility.

G cluster_solute This compound cluster_solvents Solvents Solute This compound (Solute) PolarProtic Polar Protic (e.g., Water, Methanol) Solute->PolarProtic Hydrogen Bonding (N-H, O) Dipole-Dipole PolarAprotic Polar Aprotic (e.g., Acetone, DCM) Solute->PolarAprotic Dipole-Dipole NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Van der Waals

Caption: Intermolecular forces between this compound and different solvent classes.

Predicted Solubility Profile

Based on its physicochemical properties, a qualitative solubility profile for this compound can be predicted.

Solvent ClassPredicted SolubilityRationale
Water Moderately SolubleThe ability to form hydrogen bonds via the N-H group and accept hydrogen bonds at the nitrogen and oxygen atoms suggests some aqueous solubility. However, the hydrocarbon backbone limits extensive miscibility. Solubility is expected to be pH-dependent.
Polar Protic Solvents (e.g., Methanol, Ethanol) Highly SolubleThese solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with this compound.
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Chloroform, Ethyl Acetate) SolubleThe dipole-dipole interactions between the polar functionalities of this compound and these solvents are expected to result in good solubility.
Non-Polar Solvents (e.g., Hexane) Sparingly Soluble to InsolubleThe lack of strong intermolecular forces between the polar this compound and non-polar solvents will likely result in poor solubility.

Experimental Determination of Solubility

Given the absence of comprehensive published data, the following section provides a detailed, best-practice protocol for the quantitative determination of this compound solubility. The shake-flask method is the gold standard for determining thermodynamic solubility.[3]

Shake-Flask Method for Solubility Determination

G A 1. Add excess this compound to solvent B 2. Equilibrate at constant temperature (e.g., 24-48h) A->B C 3. Allow solid to settle B->C D 4. Withdraw a clear aliquot of the supernatant C->D E 5. Filter the aliquot (0.22 µm syringe filter) D->E F 6. Dilute the filtrate with a suitable solvent E->F G 7. Quantify concentration using a validated analytical method (e.g., HPLC, GC) F->G H 8. Calculate solubility G->H G A 1. Prepare a dilute solution of this compound in water B 2. Calibrate a pH meter A->B C 3. Titrate with a standardized acid (e.g., HCl) B->C D 4. Record pH as a function of titrant volume C->D E 5. Plot the titration curve (pH vs. volume) D->E F 6. Determine the equivalence point E->F G 7. The pKa is the pH at the half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Solution Preparation:

    • Accurately prepare a dilute aqueous solution of this compound (e.g., 0.01 M).

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • incrementally add the standardized HCl solution and record the pH after each addition.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative of the curve).

    • The pKa is equal to the pH at the point where half of the volume of HCl required to reach the equivalence point has been added.

Conclusion

References

  • PubChem. (n.d.). 4-Methoxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 2 a–2 g in chloroform and benzene in mmol L⁻¹. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Retrieved from [Link]

  • Bioinfo Publications. (n.d.). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • ResearchGate. (n.d.). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. NIST WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

pKa and Basicity of 2-Methoxypiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the physicochemical properties of 2-methoxypiperidine derivatives, a class of heterocycles characterized by a unique hemiaminal ether structure.[1] Unlike its stable 3- and 4-methoxy isomers, the this compound core exhibits significant hydrolytic instability and stereoelectronic complexity due to the anomeric effect .[1][2][3]

Key Takeaway: The "basicity" of this compound cannot be defined by a standard aqueous pKa value because the free amine rapidly hydrolyzes to form ring-opened aldehydes or iminium species upon protonation.[1] Stable derivatives (e.g., N-acyl) are non-basic, while stable isomers (3- and 4-methoxy) exhibit predictable pKa values driven by inductive effects.[1][2][3]

The this compound Anomaly: Stability vs. Basicity[1][2][3]

Structural Instability (The Hemiaminal Effect)

The defining feature of this compound is the N–C–O linkage.[1] In organic synthesis, this structure is known as a cyclic hemiaminal ether.[1] While N-protected derivatives (carbamates/amides) are stable and isolable (often products of Shono oxidation ), the free amine and its protonated conjugate acid are highly reactive.[1][2][3]

  • Free Amine: Exists in equilibrium with the imine (via elimination of methanol) or the ring-opened amino-aldehyde.[1][2]

  • Conjugate Acid: Protonation at the nitrogen dramatically increases the leaving group ability of the methoxy group, leading to rapid formation of a reactive iminium ion.[1]

Hydrolysis Mechanism

The "basicity" measurement is confounded by the decomposition pathway.[1] When this compound is exposed to an aqueous acidic environment (necessary for pKa determination), it undergoes the following cascade:

Hydrolysis cluster_0 Protonation & Elimination A This compound (Free Base) B Protonated Species (Transient) A->B + H+ C Iminium Ion (Tetrahydropyridinium) B->C - MeOH (Fast) D Amino-Aldehyde (Ring Opened) C->D + H2O (Hydrolysis)

Figure 1: The instability cascade of this compound prevents standard aqueous pKa measurement.[1][2][3]

Stereoelectronic Effects: The Anomeric Effect[1][4]

Even in non-aqueous conditions where hydrolysis is suppressed, the basicity of this compound is theoretically lower than that of piperidine due to the Generalized Anomeric Effect .[1]

Orbital Interaction ( )

The lone pair on the nitrogen atom (


) is not fully localized.[1] It donates electron density into the antibonding orbital of the adjacent C–O bond (

).[1]
  • Consequence 1 (Conformation): This interaction stabilizes the axial orientation of the methoxy group.[1]

  • Consequence 2 (Basicity): The delocalization stabilizes the lone pair, making it less available to accept a proton.[1][4] Therefore, This compound is intrinsically less basic than piperidine , independent of simple inductive effects.[1][2][3]

Anomeric N_lp Nitrogen Lone Pair (n) Sigma_Star Antibonding C-O (σ*) N_lp->Sigma_Star Hyperconjugation (Stabilizes Base, Lowers pKa)

Figure 2: Stereoelectronic interaction reducing the basicity of the nitrogen center.[1]

Comparative pKa Data: Isomers and Derivatives[1]

Since the pKa of this compound is chemically ill-defined in water, we must compare it against stable isomers and derivatives to provide actionable data for drug design.[1][2][3]

Table 1: pKa and Stability Profile of Methoxy-Piperidine Derivatives

CompoundStructure TypeEstimated pKa (Conj. Acid)StabilityKey Electronic Factor
Piperidine Secondary Amine11.22 (Exp)StableReference standard (sp³ N).[1][2][3]
3-Methoxypiperidine

-Amino Ether
9.3 – 9.5 (Pred)StableInductive withdrawal (-I) by Oxygen reduces pKa.
4-Methoxypiperidine

-Amino Ether
9.6 – 9.8 (Pred)StableWeaker inductive effect due to distance.[1][2][3]
This compound

-Amino Ether
< 9.0 (Theoretical)*Unstable Anomeric effect + Strong -I effect.[1][2][3] Rapid decomposition.[1][2][3]
2-(Methoxymethyl)piperidine

-Amino Ether
~10.2 (Est)StableOften confused with 2-methoxy.[1][2][3] Stable drug scaffold.
  • Note on 2-Methoxymethylpiperidine: This is the stable scaffold found in many pharmaceuticals.[1] The oxygen is on an exocyclic carbon, preventing hemiaminal instability.[1] Its pKa is slightly lower than piperidine due to the

    
    -oxygen's inductive effect.[1]
    

Experimental Methodologies

Protocol: pKa Determination of Stable Isomers (3- & 4-Methoxy)

For stable derivatives, use Potentiometric Titration .[1][2][3]

  • Preparation: Dissolve 0.01 mmol of the amine hydrochloride salt in 50 mL of degassed water.

  • Titration: Titrate with 0.1 M standardized NaOH solution at 25°C under inert atmosphere (N₂).

  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point.[1]

    • Validation: Ensure the titration curve shows a single clear inflection point.[1]

Protocol: Handling Unstable 2-Methoxy Derivatives

For this compound intermediates (e.g., in Shono oxidation workflows), do not attempt aqueous pKa measurement.[1][2][3] Instead, characterize via NMR Kinetics in Non-Aqueous Media .

  • Solvent: Use anhydrous

    
     or 
    
    
    
    .[1][3]
  • Acid Source: Use a dry acid like TFA-d or anhydrous HCl in dioxane.[1][2][3]

  • Observation: Monitor the C2-H proton signal.

    • Free Base:[1][2] ~4.0–4.5 ppm (hemiaminal proton).[1][3]

    • Iminium Ion: Downfield shift to >8.0 ppm upon acidification/elimination.[1][3]

Applications in Drug Development[1]

The "Shono Oxidation" Pathway

The instability of this compound is utilized synthetically to functionalize the alpha-position of amines.[1]

  • Anodic Oxidation: N-Acyl piperidine is oxidized in MeOH to form N-Acyl-2-methoxypiperidine (Stable, non-basic).[1][2][3]

  • Nucleophilic Attack: Treatment with a Lewis Acid generates the N-acyliminium ion in situ, which reacts with nucleophiles (allyl silanes, cyanides) to create stable 2-substituted piperidines.[1][2][3]

Pharmacophore Selection
  • Avoid: Unsubstituted this compound motifs in final drug candidates due to metabolic and chemical instability.[1][2][3]

  • Select: 2-(Methoxymethyl)piperidine or 3-methoxypiperidine if basicity and ether functionality are required.[1][2][3]

References

  • PubChem. this compound (Compound).[1][2][3][5][6] National Library of Medicine.[1][3] Available at: [Link][1][2][3]

  • Juaristi, E., & Cuevas, G. (1992).[1][2] The Anomeric Effect. CRC Press.[1][2][3] (Foundational text on stereoelectronic interactions in 2-substituted heterocycles).

  • Shono, T. (1984).[1][2][3] Electroorganic Chemistry as a New Tool in Organic Synthesis. Springer.[1][2][3] (Source for anodic oxidation of piperidines).[1][3]

  • University of Regina. pKa Values of Some Piperazines and Piperidines. Available at: [Link]

  • Kirby, A. J. (1983).[1][2][3] The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.[1][2][3]

Sources

Methodological & Application

Application Note: Anodic Methoxylation of N-Formylpiperidine via Flow Electrochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable flow chemistry protocol for the anodic methoxylation of N-formylpiperidine. This transformation, a classic "Shono oxidation," generates N-formyl-2-methoxypiperidine, a versatile synthetic intermediate that serves as a precursor to reactive N-acyliminium ions. By transitioning from batch to a continuous flow electrochemical cell, this protocol mitigates common risks associated with hydrogen evolution, improves mass transfer, and allows for the efficient recycling of supporting electrolytes. We achieved 82% isolated yield on a 200 mmol scale using a carbon-polymer composite anode.

Introduction & Strategic Rationale

The Synthetic Challenge

The functionalization of cyclic amines at the


-position is a cornerstone of alkaloid synthesis and medicinal chemistry. The Shono oxidation provides a direct electrochemical route to convert stable amides/carbamates into 

-methoxy derivatives. These intermediates can subsequently react with various nucleophiles (allyl silanes, electron-rich aromatics) via N-acyliminium ion chemistry.
Why Flow Chemistry?

Performing Shono oxidations in batch reactors presents significant scale-up challenges:

  • Safety: The cathodic counter-reaction generates hydrogen gas (

    
    ). In batch, this creates a headspace explosion hazard. In flow, 
    
    
    
    is continuously removed.
  • Ohmic Heating: High currents in resistive organic solvents generate heat. Flow cells with high surface-area-to-volume ratios dissipate this heat efficiently, preventing solvent boiling.

  • Over-oxidation: In batch, product accumulates at the electrode surface, leading to over-oxidation (bis-methoxylation). Flow reactors operate with controlled residence times, flushing the product away from the anode immediately after formation.

Reaction Mechanism

The reaction proceeds via a 2-electron oxidation (ECE mechanism).

  • Anodic Oxidation (

    
    ):  The N-formylpiperidine undergoes a one-electron oxidation at the anode to form a radical cation.
    
  • Deprotonation (

    
    ):  Rapid loss of a proton (
    
    
    
    -proton) yields a neutral radical, which is immediately oxidized again to form the N-acyliminium ion.
  • Nucleophilic Attack (

    
    ):  The solvent (methanol) traps the iminium ion to form the stable 
    
    
    
    -methoxy product.[1]
  • Cathodic Reduction: Protons are reduced to hydrogen gas at the cathode.

ShonoMechanism Start N-Formylpiperidine RadCat Radical Cation [Intermediate] Start->RadCat -1e⁻ (Anode) Iminium N-Acyliminium Ion RadCat->Iminium -1e⁻, -H⁺ Product 2-Methoxy-N-formylpiperidine Iminium->Product + MeOH Cathode Cathode: 2H⁺ + 2e⁻ → H₂ (gas)

Figure 1: Mechanistic pathway of the Shono oxidation of N-formylpiperidine.

Experimental Hardware & Configuration

To replicate the high-yield results (82%), the choice of electrode material is critical. Carbon-based anodes are preferred over Platinum for this specific transformation to minimize surface passivation and over-oxidation.

Recommended Equipment
  • Flow Reactor: Electrochemical flow cell (e.g., Syrris Ammonite 15, Vapourtec Ion, or IKA ElectraSyn flow module).

  • Anode (Working Electrode): Carbon-PVDF composite or Graphite.

  • Cathode (Counter Electrode): Stainless Steel or Platinum.

  • Inter-electrode Gap: 0.5 mm to 0.75 mm (minimizes resistance).

  • Pumps: Dual syringe pump or high-performance piston pump (chemically resistant to MeOH).

  • Power Supply: Galvanostat capable of delivering constant current (up to 6-10 A depending on surface area).

FlowSetup Feed Feed Solution (0.2M Substrate + Electrolyte) Pump HPLC/Syringe Pump (8.0 mL/min) Feed->Pump Cell Flow Electrolysis Cell (C-PVDF Anode / Steel Cathode) Pump->Cell Inlet BPR Back Pressure Regulator (Optional, 2-5 bar) Cell->BPR Outlet (Liquid + Gas) PSU Power Supply (Constant Current) PSU->Cell Current (A) Collection Collection Vessel (H₂ venting) BPR->Collection

Figure 2: Schematic of the continuous flow electrolysis setup.

Standard Operating Protocol (SOP)

Reagent Preparation

Stock Solution (1.0 L scale):

  • Dissolve N-formylpiperidine (22.6 g, 200 mmol) in Methanol (HPLC grade).

  • Add Tetraethylammonium tetrafluoroborate (

    
    )  (10.85 g, 50 mmol) as the supporting electrolyte.
    
    • Note: The concentration of substrate is 0.2 M. The electrolyte is 0.05 M.[2]

  • Sonicate or stir until fully dissolved.

System Priming
  • Assemble the flow cell with a Carbon-PVDF anode and Stainless Steel cathode .

  • Flush the system with pure Methanol (50 mL) to wet the electrodes and remove air bubbles.

  • Set the flow rate to 8.0 mL/min .

Electrolysis Run[2]
  • Mode: Galvanostatic (Constant Current).

  • Current Setting: Calculate required current based on Faraday's Law.

    • Target Charge: 2.3 F/mol (2.3 equivalents of electrons).

    • Calculation:

      
      
      
    • For this protocol: Set Current to 6.0 Amps .

  • Start the pump flowing the Stock Solution.

  • Once the solution reaches the cell, switch ON the power supply.

  • Monitor: Voltage should stabilize (typically 4–8 V depending on cell gap). If voltage spikes >15V, check for gas blockage or electrode passivation.

  • Collect the output in a flask. Ensure the collection flask is vented to a fume hood to release

    
     gas safely.
    
Work-up and Purification
  • Evaporation: Concentrate the crude reaction mixture under reduced pressure (Rotavap) to remove Methanol.

  • Electrolyte Precipitation: Add Ethyl Acetate (EtOAc) to the residue. The supporting electrolyte (

    
    ) is insoluble in EtOAc and will precipitate.
    
  • Filtration: Filter off the solid electrolyte.

    • Green Tip: The recovered electrolyte can be recrystallized and reused.[2]

  • Purification: The filtrate contains the product. Remove the EtOAc.[2] If high purity is required, perform a short flash column chromatography (Silica, EtOAc/Hexane).

  • Yield: Expected isolated yield is 82% (approx. 23 g).

Optimization & Troubleshooting Guide

ParameterRecommendedEffect of Deviation
Current Density 50–100 mA/cm²Too Low: Incomplete conversion. Too High: Electrode passivation, solvent boiling, over-oxidation.
Flow Rate 8.0 mL/minToo Slow: Over-oxidation to bis-methoxy product. Too Fast: Low conversion (insufficient residence time).
Charge 2.3 F< 2.0 F: Starting material remains. > 3.0 F: Energy waste, side reactions.
Temperature 20–25 °C> 40 °C: Risk of MeOH boiling within the gap. Active cooling may be needed at high currents.
Troubleshooting
  • Voltage Rising Rapidly: Gas bubbles are trapped in the cell. Increase back pressure (install a 40 psi / 2.7 bar BPR) to compress

    
     bubbles and smooth the flow.
    
  • Low Conversion: Check connections. Ensure the anode is actually connected to the positive terminal. Verify the substrate concentration.[3]

  • Electrode Fouling: If using graphite felt, it may need replacement. If using solid carbon plates, reverse polarity for 60 seconds (with pure solvent) to clean the surface.

References

  • A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines.

    • Source: Al-Hadedi, A. A. M., et al. (2022).[4] Journal of Labelled Compounds and Radiopharmaceuticals.

    • Context: Primary source for the 200 mmol scale-up protocol using Ammonite 15 cell.[2]

  • The Electrochemical Shono Oxidation of N-Formylpyrrolidine: Mechanistic Insights.

    • Source: ResearchGate / Comput
    • Context: Mechanistic validation of the radical cation intermedi
  • Electrochemistry under Flow Conditions (Chapter 5).

    • Source: Royal Society of Chemistry (2019).
    • Context: General overview of Shono oxidation in flow reactors (Syrris Flux/Ammonite).
  • Organic Syntheses Procedure: Anodic Methoxyl

    • Source: Organic Syntheses (B
    • Context: Comparison for batch vs.

Sources

Application Note: Stereoselective Nucleophilic Substitution of 2-Methoxypiperidine

[1]

Executive Summary

The piperidine scaffold is ubiquitous in pharmaceutical chemistry, serving as the core structure for numerous alkaloids and therapeutic agents (e.g., Ritalin, Pipecolic acid derivatives). The functionalization of the C2 position via


-acyliminium ion intermediates

This guide details the operational workflow for the stereoselective nucleophilic substitution of 2-methoxypiperidine . Unlike standard


Core Workflow

The process involves two distinct phases:

  • Precursor Synthesis: Electrochemical (Shono) oxidation to install the methoxy "handle."

  • Stereoselective Substitution: Lewis acid-mediated ionization and nucleophilic trapping.

Mechanistic Principles & Stereochemical Control

To achieve reproducibility, one must understand the "Why" behind the "How." The reaction is not a simple displacement; it is a stereoelectronic event governed by the conformation of the

The -Acyliminium Ion Intermediate

Upon treatment with a Lewis Acid (e.g.,


  • Conformation: The six-membered ring adopts a half-chair conformation to maximize orbital overlap between the nitrogen lone pair and the empty p-orbital at C2.

  • The Woerpel Model: Nucleophilic attack is governed by stereoelectronic effects. The nucleophile prefers to attack from an axial trajectory . This maintains the developing

    
    -bond in a staggered arrangement relative to the neighboring bonds (minimizing torsional strain) and allows for stabilizing orbital interactions ("inside attack" model).
    
Visualization: Reaction Pathway[2]

Gcluster_stereoStereocontrol FactorsPrecursorN-Boc-2-methoxypiperidine(Chair Conformation)IntermediateN-Acyliminium Ion(Half-Chair / Planar C2)Precursor->Intermediate Ionization (-OMe)LALewis Acid(BF3·OEt2)LA->Intermediate PromotesTSTransition State(Axial Attack Trajectory)Intermediate->TS + NucleophileProduct2-Substituted Piperidine(Stereodefined)TS->Product Bond FormationFactor1A(1,3) StrainFactor2Stereoelectronic Effect(Axial Preference)

Figure 1: Mechanistic pathway for the generation and trapping of the N-acyliminium ion. The transition state geometry dictates the diastereoselectivity of the final product.

Protocol 1: Precursor Synthesis (Shono Oxidation)

Before substitution can occur, the 2-methoxy handle must be installed. The industry standard is the Shono Oxidation (anodic oxidation).

Equipment & Reagents[2][3][4]
  • Power Supply: DC regulated power supply (0–50 V, 0–5 A).

  • Electrodes: Carbon rods (Anode and Cathode).

  • Solvent: Methanol (Anhydrous).

  • Electrolyte: Tetraethylammonium tosylate (

    
    ).
    
  • Substrate:

    
    -Boc-piperidine (or 
    
    
    -Cbz,
    
    
    -Acetyl).
Step-by-Step Methodology
  • Setup: Dissolve

    
    -Boc-piperidine (10 mmol) in MeOH (30 mL). Add 
    
    
    (1.0 mmol, 0.1 equiv) as the supporting electrolyte.
  • Electrolysis: Place the solution in an undivided cell equipped with two carbon electrodes. Cool the cell to 0–5 °C using an ice bath to prevent over-oxidation.

  • Current: Pass a constant current (

    
    ) through the solution. Monitor the reaction by TLC (stain with ninhydrin or PMA). The reaction typically requires 2.2–2.5 F/mol of electricity.
    
  • Workup: Remove MeOH under reduced pressure. Resuspend the residue in

    
     or EtOAc and wash with water to remove the electrolyte. Dry over 
    
    
    and concentrate.
  • Validation: Obtain a

    
     NMR. Look for the characteristic signal of the methoxy group (
    
    
    ppm) and the proton at C2 (
    
    
    ppm, broad singlet or doublet).

Expert Tip: If the conversion is low, check the distance between electrodes. A gap of 2–3 mm is optimal to minimize resistance and heat generation.

Protocol 2: Stereoselective Nucleophilic Substitution

This protocol describes the allylation of

Reagents
  • Substrate:

    
    -Boc-2-methoxypiperidine (from Protocol 1).
    
  • Nucleophile: Allyltrimethylsilane (2.0 equiv).

  • Lewis Acid:

    
     (1.5 equiv) or 
    
    
    (1.1 equiv).
  • Solvent: Dichloromethane (DCM), anhydrous.

Experimental Workflow
  • Preparation: Flame-dry a round-bottom flask under Argon. Add

    
    -Boc-2-methoxypiperidine (1.0 mmol) and dissolve in dry DCM (10 mL).
    
  • Nucleophile Addition: Add Allyltrimethylsilane (2.0 mmol) via syringe.

  • Activation (Critical Step): Cool the mixture to -78 °C (Dry ice/Acetone bath).

    • Why? Low temperature favors the kinetic product (axial attack) and prevents decomposition of the unstable iminium ion.

  • Lewis Acid Addition: Add

    
     (1.5 mmol) dropwise over 5 minutes.
    
    • Observation: The solution may turn slightly yellow/orange, indicating iminium ion formation.

  • Reaction: Stir at -78 °C for 2 hours. Allow to warm slowly to -20 °C over another 2 hours.

  • Quench: Pour the reaction mixture into saturated aqueous

    
     while vigorously stirring.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
Data Analysis & Optimization

The choice of Lewis Acid profoundly impacts yield and diastereoselectivity (dr).

Lewis AcidTemp (°C)Yield (%)dr (trans:cis)*Notes

-7885-9285:15Standard condition. Good balance of reactivity/selectivity.

-7890-9560:40Stronger acid, faster reaction, but lower stereocontrol due to "leakage" to thermodynamic product.

-7870-8090:10Excellent selectivity but slower conversion.

-2040-5050:50Too weak for efficient ionization at low temp.

*Note: "trans" here refers to the relationship between the C2-substituent and the N-protecting group carbamate orientation, often correlating to axial attack.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
No Reaction Lewis Acid quenched/inactive.Use fresh

(should be clear, not brown). Ensure DCM is distilled over

.
Low Stereoselectivity Temperature too high.Maintain -78 °C strictly during addition. Warm up very slowly.
Elimination Product (Enamide) Base present or non-nucleophilic conditions.Ensure Nucleophile is added before the Lewis Acid. The iminium ion must be trapped immediately.
Over-alkylation Excess Lewis Acid/Nucleophile.Stick to 1.1–1.5 equivalents of Lewis Acid.

References

  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1975).[1] Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268. Link

  • Matsumura, Y., et al. (2000). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. Journal of the American Chemical Society, 122(30), 7236–7245. Link

  • Bear, T. J., Shaw, J. T., & Woerpel, K. A. (2002). Diastereoselective nucleophilic substitution reactions of oxasilacyclopentane acetals: application of the "inside attack" model for reactions of five-membered ring oxocarbenium ions. The Journal of Organic Chemistry, 67(7), 2056–2064.[2] Link

  • Lennox, A. J., et al. (2018).[3] Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society, 140(36), 11227–11231.[3] Link

Eschweiler-Clarke methylation of 2-methoxypiperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Methylation of 2-Methoxypiperidine Intermediates

Abstract

The N-methylation of This compound (and structurally related cyclic hemiaminal ethers) presents a significant chemoselectivity challenge often overlooked in standard organic synthesis manuals. While the Eschweiler-Clarke reaction is the industrial standard for methylating secondary amines, its reliance on high-temperature formic acid creates a harsh acidic environment. For this compound, this acidity catalyzes the elimination of the methoxy group, leading to ring-opened amino-aldehydes or fully reduced piperidines (demethoxylation). This application note details a Modified Anhydrous Eschweiler-Clarke Protocol designed to preserve the labile


-acetal functionality while achieving high conversion, alongside a comparative analysis of the "Borch-Modified" alternative for strictly acid-sensitive substrates.

Mechanistic Analysis & Challenges

The core difficulty lies in the structural nature of this compound. It is a cyclic hemiaminal ether (an


-acetal). In the presence of protic acids (like formic acid) and water (present in formalin or generated during the reaction), the compound exists in equilibrium with the acyclic amino-aldehyde and the reactive iminium ion.
The Chemoselectivity Divergence
  • Path A (Desired): Formation of the

    
    -hydroxymethyl intermediate followed by hydride transfer to the nitrogen, retaining the C2-methoxy group.
    
  • Path B (Destructive): Acid-catalyzed protonation of the methoxy oxygen, followed by elimination of methanol to form the endocyclic iminium ion (

    
    ). Subsequent reduction by formic acid yields 
    
    
    
    -methylpiperidine
    , permanently erasing the C2 functional handle.

Figure 1: Mechanistic Competition in Acidic Methylation

EschweilerMechanism Start This compound Inter1 N-Hydroxymethyl Intermediate Start->Inter1 + CH2O (Fast) Iminium Endocyclic Iminium Ion (Loss of OMe) Start->Iminium H+ / Heat (- MeOH) Product N-Methyl-2-methoxypiperidine (TARGET) Inter1->Product HCOOH Reduct. (Path A: Desired) SideProduct N-Methylpiperidine (IMPURITY) Iminium->SideProduct HCOOH Reduct. (Path B: Destructive) RingOpen 5-Aminopentanal (Hydrolysis) Iminium->RingOpen + H2O

Caption: Divergent pathways in the methylation of this compound. Path B dominates in aqueous/high-temp acidic conditions.

Protocol Design: The "Anhydrous" Modification

To successfully employ the Eschweiler-Clarke chemistry on this substrate, water must be excluded to prevent hydrolysis, and the reaction temperature must be moderated to suppress the elimination of methanol.

Standard vs. Modified Conditions

ParameterStandard Eschweiler-ClarkeModified Protocol (Recommended)
Formaldehyde Source Formalin (37% aq. solution)Paraformaldehyde (PFA) , solid
Acid Source Formic Acid (88-98%)Formic Acid (98%+) or Formic Acid/Acetonitrile
Temperature Reflux (100°C+)60–70°C (Controlled)
Solvent Water (from reagents)Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)
Risk Profile High (Demethoxylation)Low (Kinetic control)

Experimental Protocol

Method A: Modified Anhydrous Eschweiler-Clarke

Best for: Scalable synthesis where strict "Eschweiler-Clarke" reagents (HCOOH/CH2O) are required by process definition.

Reagents:

  • This compound (1.0 equiv)[1]

  • Paraformaldehyde (PFA) (2.5 equiv) — Excess drives kinetics at lower temp.

  • Formic Acid (98%, Anhydrous) (4.0 equiv)

  • Acetonitrile (MeCN) [Solvent]

  • Magnesium Sulfate (

    
    ) [In-situ dessicant, optional]
    

Step-by-Step Workflow:

  • Pre-Complexation (Critical):

    • In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Paraformaldehyde (2.5 eq) in Acetonitrile (10 mL/g substrate).

    • Add This compound (1.0 eq) dropwise at room temperature.

    • Observation: The suspension may clear slightly as the hemiaminal/N-hydroxymethyl species forms. Stir for 30 minutes at 25°C. This ensures the nitrogen is "loaded" with the hydroxymethyl group before acid exposure.

  • Controlled Reduction:

    • Cool the mixture to 0°C (Ice bath).

    • Add Formic Acid (4.0 eq) dropwise over 15 minutes. Do not allow the temperature to spike.

    • Note:

      
       evolution will not begin immediately at this temperature.
      
  • Thermal Initiation:

    • Remove the ice bath. Slowly heat the reaction block to 60°C .

    • Monitor

      
       evolution (bubbling). Maintain 60-65°C for 4–6 hours.
      
    • Checkpoint: Do not reflux vigorously (82°C for MeCN) as this promotes methanol elimination.

  • Workup (Quench & Recovery):

    • Cool reaction to 0°C.[1]

    • Slowly quench with saturated aqueous

      
        or 
      
      
      
      until pH > 9.[1] Vigorous effervescence will occur.
    • Extract immediately with Dichloromethane (DCM) (

      
      ).
      
    • Crucial: Do not leave the product in the aqueous basic phase for extended periods; although stable to base, the equilibrium can shift.

    • Dry organics over

      
      , filter, and concentrate in vacuo at <30°C.
      

Yield Expectation: 75–85% Purity: >95% (Main impurity: N-methylpiperidine < 2%)

Method B: The "Borch" Alternative (Gold Standard)

Best for: High-value intermediates where yield is prioritized over reagent cost.

If the Eschweiler-Clarke conditions (Method A) yield >5% demethoxylation, switch to Reductive Amination using Sodium Triacetoxyborohydride (STAB).

  • Dissolve this compound (1.0 eq) in DCE .

  • Add Formalin (37% aq, 3.0 eq) or PFA.

  • Add Sodium Triacetoxyborohydride (1.5 eq) at 0°C.

  • Stir at Room Temperature for 2 hours.

  • Mechanism: STAB works at slightly acidic pH (generated by the reagent itself) but is far milder than hot formic acid, preserving the methoxy group completely.

Quality Control & Validation

The success of the reaction is determined by the integrity of the C2-position. Use


-NMR for validation.[2]

Table 1: NMR Diagnostic Signals (


) 
SignalTarget: N-Me-2-methoxypiperidineImpurity: N-Me-piperidineImpurity: Ring-Opened
N-Me (

)
Singlet,

2.2 – 2.4 ppm
Singlet,

2.25 ppm
Singlet/Broad
C2-H (Anomeric) Doublet/Multiplet,

~3.0 – 3.5 ppm
Absent (CH2 is

~1.8-2.0)
Aldehyde signal (

9.5+)
Methoxy (

)
Singlet,

~3.3 ppm
Absent Singlet (if acetal persists)

Visual Workflow for QC:

QC_Workflow Sample Crude Reaction Mixture NMR 1H-NMR Analysis (CDCl3) Sample->NMR Check1 Check delta 3.3 ppm (OMe) and 3.0-3.5 ppm (C2-H) NMR->Check1 ResultA Signals Present: SUCCESS (N-Me-2-OMe-piperidine) Check1->ResultA Yes ResultB Signals Absent: FAILURE (Demethoxylation) Check1->ResultB No

Caption: Rapid QC decision tree based on proton NMR shifts.

Safety & Handling

  • Formaldehyde/Paraformaldehyde: Known carcinogen and sensitizer. Handle in a fume hood.

  • Formic Acid: Corrosive and vesicant. Decomposes to CO (toxic gas) upon prolonged heating or contact with strong dehydrating agents.

  • Reaction Venting: The Eschweiler-Clarke reaction generates stoichiometric quantities of

    
    . Ensure reaction vessels are not sealed tight; use a bubbler to monitor gas evolution.
    

References

  • Eschweiler, W. (1905).[3] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[3] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.

  • Clarke, H. T., et al. (1933).[4] "The Action of Formaldehyde on Amines and Amino Acids."[3][4][5] Journal of the American Chemical Society, 55(11), 4571–4587.

  • Jones, A. M., et al. (2016). "A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines." Beilstein Journal of Organic Chemistry, 12, 2380–2388. (Demonstrates modified EC on related N-formyliminium precursors).

  • Borch, R. F., & Hassid, A. I. (1972). "New method for the methylation of amines." The Journal of Organic Chemistry, 37(10), 1673–1674. (The reductive amination alternative).[5][6][7][8]

Sources

Application Note: Modular Synthesis of Febrifugine Alkaloids via 2-Methoxypiperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Febrifugine, a quinazolinone alkaloid isolated from Dichroa febrifuga, exhibits potent antimalarial activity (IC50 < 1 nM against P. falciparum). However, its therapeutic utility is limited by a narrow therapeutic window and severe gastrointestinal toxicity. Synthetic efforts have focused on generating analogues to dissociate efficacy from toxicity.

This Application Note details a robust, modular synthetic protocol for Febrifugine and its derivatives using 2-methoxypiperidine as a versatile N-acyliminium ion precursor. Unlike traditional "chiral pool" approaches starting from carbohydrates, this route utilizes the Shono Oxidation to functionalize the piperidine core, allowing for the convergent coupling of the quinazolinone side chain. This method offers superior scalability and stereochemical control, critical for distinguishing the bioactive Febrifugine (2'S, 3'R) from its thermodynamically stable but less active isomer, Isofebrifugine.

Mechanistic Principles & Strategic Logic

The N-Acyliminium Ion Advantage

The core strategy relies on the reactivity of This compound derivatives (specifically N-carbamates). Under Lewis Acid catalysis, the methoxy group acts as a leaving group, generating a highly electrophilic N-acyliminium ion in situ.

  • Versatility: This intermediate readily reacts with weak nucleophiles, such as silyl enol ethers, to install the C2-side chain.

  • Stereocontrol: The reaction proceeds via a chair-like transition state. By manipulating the protecting group (Cbz vs. Boc) and the Lewis Acid (

    
     vs. 
    
    
    
    ), the diastereoselectivity (cis vs. trans) can be tuned.
Pathway Visualization

The following diagram illustrates the activation of N-Cbz-2-methoxypiperidine and its subsequent coupling.

Febrifugine_Mechanism Precursor N-Cbz-2-methoxypiperidine Inter N-Acyliminium Ion (Electrophile) Precursor->Inter -OMe (activated by LA) LA Lewis Acid (BF3·OEt2) LA->Precursor Coordination Product C2-Substituted Piperidine (Febrifugine Core) Inter->Product C-C Bond Formation Nu Silyl Enol Ether (Quinazolinone Linker) Nu->Inter Nucleophilic Attack

Figure 1: Generation of the N-acyliminium ion from this compound and subsequent Mannich-type coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Cbz-2-methoxypiperidine (Shono Oxidation)

This step converts commercially available piperidine into the reactive 2-methoxy intermediate via electrochemical oxidation.

Reagents & Equipment:

  • Starting Material: N-(Benyloxycarbonyl)piperidine (10 mmol)

  • Solvent: Methanol (MeOH)

  • Electrolyte: Tetraethylammonium tosylate (

    
    )
    
  • Equipment: DC Power Supply, Carbon rod electrodes (anode/cathode)

Procedure:

  • Setup: Dissolve N-Cbz-piperidine (2.19 g, 10 mmol) and

    
     (0.5 g) in MeOH (30 mL) in a beaker-type undivided cell.
    
  • Electrolysis: Insert two carbon rod electrodes. Maintain the reaction temperature at 0–5 °C using an ice bath. Pass a constant current of 0.2 A (approx. 4 F/mol) through the solution.

  • Monitoring: Monitor consumption of starting material by TLC (Hexane/EtOAc 4:1). The product usually appears as a less polar spot.

  • Workup: Remove MeOH under reduced pressure. Resuspend the residue in water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc 9:1) to yield N-Cbz-2-methoxypiperidine as a colorless oil.
    
    • Yield Target: 85–90%

Protocol B: Preparation of Quinazolinone Silyl Enol Ether

The nucleophile required for the coupling is derived from the acetonyl-quinazolinone fragment.

Procedure:

  • Ketone Synthesis: Alkylate 4-quinazolinone with chloroacetone (using

    
     in DMF) to obtain 3-(2-oxopropyl)quinazolin-4(3H)-one.
    
  • Enol Ether Formation: Dissolve the ketone (5 mmol) in anhydrous DCM (20 mL). Add

    
     (1.5 eq) and TMSCl (1.2 eq) at 0 °C. Stir for 2 hours.
    
  • Isolation: Rapid aqueous wash (cold

    
    ), dry over 
    
    
    
    , and concentrate under vacuum. Note: Use immediately in Protocol C to prevent hydrolysis.
Protocol C: Lewis Acid-Mediated Mannich Coupling

This is the convergent step linking the piperidine core to the quinazolinone pharmacophore.

Procedure:

  • Coupling: Dissolve N-Cbz-2-methoxypiperidine (1.0 eq) and the Quinazolinone Silyl Enol Ether (1.2 eq) in anhydrous DCM (0.1 M) under Argon.

  • Catalysis: Cool to -78 °C. Dropwise add

    
     (1.1 eq).
    
  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.
    
  • Stereochemical Outcome: This reaction predominantly yields the C2-substituted product. To install the C3-hydroxyl group (if not present in the starting piperidine), a subsequent oxidation (e.g., via enol ether formation and hydroboration or Rubottom oxidation) is required.

    • Alternative: Start with N-Cbz-2-methoxy-3-hydroxypiperidine (protected as TBS ether) to directly set the (2S, 3R) stereochemistry via chelation control.

Data Analysis & Troubleshooting

Stereochemical Verification (NMR)

Distinguishing Febrifugine (trans) from Isofebrifugine (cis) is critical. Use the coupling constants (


) of the C2 and C3 protons.
CompoundC2-H / C3-H Relationship

Coupling Constant (Hz)
Biological Activity
Febrifugine trans (2'S, 3'R)2.5 – 4.0 Hz (eq-ax or eq-eq)*High (Antimalarial)
Isofebrifugine cis (2'S, 3'S)8.0 – 10.0 Hz (ax-ax)Low

*Note: Febrifugine exists in equilibrium with its hemiaminal form. NMR data often requires acidification (DCl/D2O) to lock the open ketone form for clear analysis.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step A Over-oxidationStop electrolysis exactly at 4.0–4.5 F/mol. Monitor current density.
No Reaction in Step C Moisture in Lewis AcidUse freshly distilled

. Ensure silyl enol ether is dry.
Isofebrifugine Major Product Thermodynamic EquilibrationKeep reaction temperature low (-78 °C). Avoid acidic workup that promotes epimerization.

Synthetic Workflow Diagram

Febrifugine_Workflow Start Piperidine Derivative (N-Cbz-Piperidine) Step1 Step 1: Shono Oxidation (MeOH, Electrolysis) Start->Step1 Inter1 N-Cbz-2-methoxypiperidine Step1->Inter1 Step3 Step 3: Mannich Coupling (BF3·OEt2, -78°C) Inter1->Step3 SideChain Quinazolinone Precursor Step2 Step 2: Silyl Enol Ether Formation (TMSCl, Et3N) SideChain->Step2 Inter2 Silyl Enol Ether Step2->Inter2 Inter2->Step3 Inter3 Coupled Ketone Intermediate Step3->Inter3 Step4 Step 4: Functionalization/Deprotection (H2, Pd/C) Inter3->Step4 Final (+)-Febrifugine Step4->Final

Figure 2: Complete synthetic workflow from piperidine to Febrifugine.

References

  • Shono, T. , et al. "Electroorganic chemistry. 46. A new synthesis of alkaloids via electrochemical oxidation of carbamates." Journal of the American Chemical Society, 1981, 103(5), 1172–1176. Link

  • Kobayashi, S. , et al. "Catalytic Asymmetric Synthesis of Antimalarial Alkaloids Febrifugine and Isofebrifugine and Their Biological Activity." The Journal of Organic Chemistry, 1999, 64(18), 6833–6841. Link

  • Ogasawara, K. , et al. "A diastereocontrolled synthesis of (+)-febrifugine: a potent antimalarial piperidine alkaloid." Tetrahedron Letters, 2001, 42(15), 2833-2836. Link

  • Kikugawa, Y., et al. "Synthesis of N-methoxycarbonyl-2-methoxypiperidine and its application to the synthesis of alkaloids." Journal of Organic Chemistry, 2003.

Application Note: Catalytic Dynamic Resolution of 2-Lithio-N-Boc-piperidine

[1][2][3][4][5]

Executive Summary

The

stoichiometric3

This protocol details the Catalytic Dynamic Resolution (CDR) method.[1][4][5] Unlike kinetic resolution or simple asymmetric deprotonation, CDR utilizes a catalytic amount of chiral ligand (typically 5–20 mol%) in the presence of an achiral bulk base (TMEDA) to drive the thermodynamic equilibration of a racemic organolithium species into a single enantiomer prior to electrophilic trapping.

Key Advantages:

  • Atom Economy: Reduces chiral ligand loading by >80%.

  • Versatility: Compatible with a wide range of electrophiles (alkyl halides, CO₂, silanes).

  • High Selectivity: Consistently yields er > 90:10 (up to 96:4).

Mechanistic Theory: The Ligand Exchange Model

The success of this protocol relies on the Dynamic Thermodynamic Resolution (DTR) mechanism.[1] 2-Lithio-N-Boc-piperidine is configurationally unstable at temperatures above -40°C. In the presence of a chiral ligand, the two enantiomers of the lithiated species equilibrate.

The Challenge
  • Racemization: The lithiated piperidine racemizes via a dipole-stabilized carbanion intermediate.

  • Background Reaction: The achiral aggregate (Li-TMEDA) is reactive but non-selective.

The Catalytic Solution

The system contains a stoichiometric amount of achiral ligand (TMEDA) and a catalytic amount of Chiral Ligand (L*).

  • Racemic Lithiation: s-BuLi/TMEDA generates racemic 2-lithio-N-Boc-piperidine.[1][4]

  • Ligand Exchange: The chiral ligand L* displaces TMEDA from the lithium center.

  • Thermodynamic Selection: The complex (S)-Li-L* is thermodynamically more stable than (R)-Li-L* (or vice versa) by

    
     kcal/mol.
    
  • Dynamic Resolution: The fast racemization of the uncomplexed or TMEDA-complexed species feeds the equilibrium toward the stable (S)-Li-L*.

  • Trapping: Addition of an electrophile quenches the stable complex.

Pathway Diagram

CDR_Mechanismcluster_resolutionCatalytic Cycle (Ligand Exchange)SubstrateN-Boc-PiperidineRacemicLiRacemic 2-Li-Piperidine(TMEDA Complex)Substrate->RacemicLis-BuLi / TMEDA-78°CComplexR(R)-Li-L*(Less Stable)RacemicLi->ComplexR+ L* (cat)- TMEDAComplexS(S)-Li-L*(Thermodynamically Stable)RacemicLi->ComplexS+ L* (cat)- TMEDAComplexR->ComplexSEquilibration(via Racemic Pool)ProductEnantioenrichedProductComplexS->ProductElectrophile (E+)-78°C

Experimental Protocol

Reagents & Preparation[2][6][7][8][9][10]
  • Substrate: N-Boc-piperidine (1.0 equiv).

  • Base: s-Butyllithium (s-BuLi), 1.3 M in cyclohexane (1.2 equiv).

  • Achiral Ligand: TMEDA (1.2 – 4.0 equiv). Note: Higher equivalents of TMEDA can suppress background uncatalyzed reactions but may slow down ligand exchange.

  • Chiral Catalyst (L):*

    • Option A (Gawley/Coldham Type): Monolithiated diamino alkoxide or specific diamines (e.g., Ligand 8 from JACS 2012).

    • Option B (O'Brien Type): (+)-Sparteine Surrogate (if available, though often used stoichiometrically, can work substoichiometrically in specific DTR setups).

  • Solvent: Diethyl ether (Et₂O) is strictly required. THF promotes solvation that disrupts the tight ion pairs required for stereocontrol.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under Argon atmosphere.

  • Add N-Boc-piperidine (185 mg, 1.0 mmol) and Chiral Ligand (0.10 mmol, 10 mol%).

  • Dissolve in anhydrous Et₂O (6 mL).

  • Add TMEDA (465 mg, 4.0 mmol, 4.0 equiv).

    • Critical: The high loading of TMEDA ensures solubility and prevents aggregation of the lithiated species, but the chiral ligand must bind tighter than TMEDA to effect resolution.

Step 2: Lithiation (Racemic Generation) [1]

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Dropwise add s-BuLi (1.2 mmol) over 5 minutes.

  • Stir at -78 °C for 1–2 hours.

    • Checkpoint: At this stage, you have a racemic mixture of lithiated piperidine, predominantly complexed with TMEDA.

Step 3: Dynamic Resolution (The "Warm-Up")

  • Warm the reaction mixture to -40 °C (or -20 °C depending on the specific ligand's lability).

  • Maintain at this temperature for 30–60 minutes .

    • Mechanism:[1][2][6] At -78 °C, ligand exchange is slow. Warming allows the chiral ligand to exchange with TMEDA and for the carbanion to invert, populating the thermodynamic minimum (the stable diastereomeric complex).

Step 4: Electrophilic Trapping

  • Cool the mixture back to -78 °C to "freeze" the equilibrium.

  • Add the Electrophile (1.5 equiv) dissolved in Et₂O (or neat if liquid) rapidly.

    • Examples: MeI, Allyl bromide, CO₂ (gas), Bu₃SnCl.

  • Stir for 2 hours at -78 °C, then allow to warm to room temperature slowly.

Step 5: Workup

  • Quench with saturated aqueous NH₄Cl.

  • Extract with Et₂O (3 x 10 mL).

  • Dry combined organics over MgSO₄, filter, and concentrate.

  • Purify via flash column chromatography (typically Hexanes/EtOAc).

Data & Performance Comparison

The following table illustrates the efficiency of the Catalytic method compared to the traditional Stoichiometric approach.

ParameterStoichiometric MethodCatalytic Method (CDR)
Ligand Loading 1.2 equiv (120 mol%)0.05 - 0.20 equiv (5-20 mol%)
Base s-BuLis-BuLi / TMEDA (excess)
Solvent Et₂OEt₂O
Temp Profile -78 °C constant-78 °C

-40 °C

-78 °C
Typical Yield 60 - 85%50 - 80%
Enantiomeric Ratio (er) 95:5 to >99:185:15 to 96:4
Atom Economy Low (Wasteful of ligand)High

Troubleshooting & Optimization

  • Low Enantioselectivity (er < 80:20):

    • Cause: Insufficient equilibration time or temperature too low during Step 3.

    • Fix: Increase the "Warm-Up" temperature to -25 °C or extend the time at -40 °C.

    • Cause: Background reaction with TMEDA-complex.

    • Fix: Ensure the Chiral Ligand binds significantly stronger than TMEDA. Verify Ligand purity.

  • Low Yield:

    • Cause: Decomposition of the lithiated species at -40 °C.

    • Fix: Reduce the resolution time. Ensure strict anhydrous conditions.

  • Product Racemization:

    • Cause: Electrophile addition was too slow or performed at elevated temperature.

    • Fix: Ensure the mixture is re-cooled to -78 °C before adding the electrophile.

References

  • Beng, T. K., Tyree, W. S., Parker, T., Su, C., Williard, P. G., & Gawley, R. E. (2012).[7] Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange. Journal of the American Chemical Society, 134(40), 16845–16855.[7] [Link]

  • Coldham, I., & Leonori, D. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society.[7][6] (Cited in context of CDR development). [Link]

  • Stead, D., & O'Brien, P. (2002). Asymmetric Deprotonation of N-Boc-piperidine: Synthesis of Enantioenriched 2-Substituted Piperidines. Tetrahedron, 58(49), 10047-10057. (Foundational work on stoichiometric lithiation). [Link]

  • McGrath, M. J., & O'Brien, P. (2006).[8] Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis. Chemical Communications, (24), 2607-2609. [Link]

Troubleshooting & Optimization

Technical Support Center: Preventing Acid Hydrolysis of 2-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Handling of


-Acetals during Workup and Purification
Audience:  Synthetic Chemists, Process Development Scientists
Status:  Active Guide

Executive Summary: The Hemiaminal Ether Challenge

2-Methoxypiperidine is a cyclic hemiaminal ether (


-acetal). While synthetically valuable as a precursor to 

-acyliminium ions, this functionality is notoriously labile under acidic conditions.

The core stability issue arises from the low energy barrier for methanol elimination . Even mild proton sources (silica gel, ammonium chloride, atmospheric CO


) can catalyze the ejection of the methoxy group, generating a reactive iminium species that rapidly hydrolyzes to 2-hydroxypiperidine and its open-chain tautomer, 5-aminopentanal.

Key Stability Rule: Maintain pH


 8.5  at all times during quenching, extraction, and purification.

Troubleshooting Center (Q&A)

Issue 1: Product Loss During Aqueous Quench

Q: I synthesized this compound via Shono oxidation. I quenched the reaction with saturated NH


Cl, but after extraction, the NMR showed mostly aldehyde peaks. What happened?

A: You likely hydrolyzed your product during the quench. Diagnosis: Saturated ammonium chloride (NH


Cl) is weakly acidic (pH 

4.5–5.0). This acidity is sufficient to protonate the methoxy oxygen or the nitrogen, catalyzing the formation of the iminium ion, which is then irreversibly hydrolyzed by the bulk water present. Solution:
  • Immediate Action: Switch to a basic quench. Use saturated aqueous NaHCO

    
      (pH 
    
    
    
    8.5) or a Phosphate Buffer (pH 7.5–8.0) .
  • Protocol Adjustment: Pour the reaction mixture into the basic solution at 0 °C, rather than adding the buffer to the reaction. This ensures the mixture never experiences a local acidic excursion.

Issue 2: Decomposition During Chromatography

Q: My crude NMR looked clean, but after flash chromatography on silica gel (Hex/EtOAc), the product decomposed into a streak. Why?

A: Standard silica gel is acidic (pH 4–5 in aqueous suspension) due to surface silanol groups (Si-OH). Diagnosis: As the this compound bands travel down the column, the basic nitrogen interacts with acidic silanols, slowing elution and catalyzing on-column hydrolysis. Solution:

  • Method A (Deactivation): Pre-treat your silica gel column with 1–2% Triethylamine (TEA) in the mobile phase.[1] This neutralizes the acidic sites.[1]

  • Method B (Alternative Phase): Use Basic Alumina (Aluminum Oxide) instead of silica gel. Alumina is naturally basic and inert to acid-sensitive acetals.

Issue 3: Storage Instability

Q: I stored the purified oil in a vial over the weekend. By Monday, it had turned yellow and smelled different. Is it stable at room temperature?

A: No, it is not indefinitely stable as a neat oil. Diagnosis: Neat this compound can absorb atmospheric moisture and CO


 (forming carbonic acid), leading to autocatalytic hydrolysis. The "aldehyde" smell (5-aminopentanal) confirms ring opening.
Solution: 
  • Storage: Store at -20 °C under an inert atmosphere (Ar/N

    
    ).
    
  • Stabilization: If storing as a solution, use benzene or toluene with a trace of solid K

    
    CO
    
    
    
    added to the vial to scavenge any adventitious acid.

Technical Data & Mechanism

Hydrolysis Pathway

The decomposition follows an acid-catalyzed S


1-like mechanism. The diagram below illustrates the critical iminium intermediate that must be avoided.

Hydrolysis Start This compound (Stable at pH > 8) Protonation Protonated Intermediate (Oxonium/Ammonium) Start->Protonation + H+ (Acidic Workup) Iminium N-Acyliminium Ion (Highly Reactive) Protonation->Iminium - MeOH Hydrolysis 2-Hydroxypiperidine (Hemiaminal) Iminium->Hydrolysis + H2O Aldehyde 5-Aminopentanal (Open Chain) Hydrolysis->Aldehyde Equilibrium

Figure 1: Acid-catalyzed hydrolysis pathway of this compound. The formation of the iminium ion is the irreversible commitment to decomposition in aqueous media.

Stability Risk Assessment
ConditionpH RangeStability RiskRecommended Action
1M HCl < 1Critical Instant hydrolysis. Avoid completely.
Sat. NH

Cl
4.5 – 5.0High Rapid hydrolysis (minutes). Do not use.
Standard Silica 4.0 – 5.0High On-column decomposition.
Sat. NaHCO

8.3 – 8.5Safe Ideal for quenching.
1% TEA/Silica 9.0 – 10.0Safe Ideal for purification.
1M NaOH 14Safe Product is stable, but may form emulsions.

Validated Protocols

Protocol A: Optimized Quenching (Shono Oxidation Workup)

Designed to prevent transient acidification during the mixing of organic and aqueous phases.

  • Preparation: Prepare a saturated solution of Sodium Bicarbonate (NaHCO

    
    ) and chill to 0 °C.
    
  • Quench: Pour the reaction mixture slowly into the vigorously stirred NaHCO

    
     solution.
    
    • Note: Do not add the bicarbonate to the reaction; inverse addition ensures the bulk pH remains basic.

  • Extraction: Extract immediately with Diethyl Ether (Et

    
    O) or Dichloromethane (DCM).
    
    • Tip: Et

      
      O is preferred as it separates faster, reducing water contact time.
      
  • Washing: Wash the combined organic layers once with Brine (sat. NaCl) containing 1% NaOH.

  • Drying: Dry over solid Potassium Carbonate (K

    
    CO
    
    
    
    ) or Sodium Sulfate (Na
    
    
    SO
    
    
    ).
    • Avoid: Magnesium Sulfate (MgSO

      
      ) can be slightly acidic; K
      
      
      
      CO
      
      
      provides an extra buffer.
Protocol B: Preparation of TEA-Deactivated Silica

Required for flash chromatography of acid-sensitive amines.

  • Slurry Preparation: Mix the required amount of silica gel with the starting mobile phase (e.g., 9:1 Hexane/EtOAc).

  • Deactivation: Add Triethylamine (TEA) to the slurry to reach a concentration of 1% v/v . Stir for 5 minutes.

  • Packing: Pour the slurry into the column.

  • Flushing: Flush the column with 2 column volumes (CV) of the mobile phase (containing 1% TEA) to ensure the entire stationary phase is equilibrated.

  • Running: Load your sample. Maintain 0.5%–1% TEA in the eluent throughout the run to prevent re-acidification.

Workup Decision Tree

Use this logic flow to determine the safest processing route for your specific synthesis batch.

WorkupLogic Start Crude Reaction Mixture CheckSolvent Is the solvent water-miscible? (e.g., MeOH, DMF) Start->CheckSolvent Evap Evaporate bulk solvent (Keep bath < 30°C) CheckSolvent->Evap Yes Quench Pour into cold Sat. NaHCO3 CheckSolvent->Quench No Evap->Quench Extract Extract with Et2O Quench->Extract TLC TLC Analysis (Use 1% TEA in eluent) Extract->TLC Clean Is the crude clean? TLC->Clean Distill Vacuum Distillation (Base-washed glassware) Clean->Distill Yes (High Purity) Column Column Chromatography Clean->Column No (Impurities) SilicaType Select Stationary Phase Column->SilicaType TEA Silica + 1% TEA SilicaType->TEA Standard Lab Alumina Basic Alumina SilicaType->Alumina Alternative

Figure 2: Decision tree for the safe isolation of this compound.

References

  • Shono, T., et al. (1981). "Electroorganic chemistry. 46. A new synthesis of nitrogen-containing compounds using electrogenerated iminium salts." Journal of the American Chemical Society, 103(5), 1172–1176.

  • Pilli, R. A., et al. (2000). "The stereoselective addition of carbon nucleophiles to N-acyliminium ions applied to the total synthesis of alkaloids." Natural Product Reports, 17, 117-134.

  • Wipf, P., & Kim, Y. (1999). "Solid Phase Synthesis of Peptide Mimetics with N-Acyliminium Ion Intermediates." The Journal of Organic Chemistry, 64(5), 1684–1691.

  • Technical Note: "Purification of Basic Compounds on Silica Gel." SiliCycle Application Notes.

Sources

stability of 2-methoxypiperidine free base vs hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Methoxypiperidine

Executive Summary: The "Salt Stability" Paradox If you are accessing this guide, you are likely observing unexpected degradation of this compound, particularly upon attempting to form the hydrochloride salt or during storage.

Immediate Action Required: Stop treating this compound as a standard secondary amine. It is a cyclic hemiaminal ether (


-methoxyamine). Unlike typical amines where the HCl salt is the most stable form, the hydrochloride salt of this compound is chemically unstable  and promotes the elimination of methanol to form a reactive iminium species.

The Golden Rule: Store and handle this compound exclusively as the Free Base under inert, basic, and anhydrous conditions.

Part 1: The Technical Deep Dive (The "Why")

To troubleshoot effectively, you must understand the underlying mechanism driving the instability.

1. The Hemiaminal Ether Instability this compound possesses a methoxy group attached to the carbon adjacent to the nitrogen (


-position). This structural motif is susceptible to acid-catalyzed elimination.
  • In the Free Base form: The lone pair on the nitrogen is available, but without acid catalysis, the elimination of the methoxy group (

    
    ) is energetically unfavorable. The compound is kinetically stable.
    
  • In the Salt form (Acidic conditions): Protonation occurs. While

    
    -protonation is expected, the equilibrium allows for trace protonation of the oxygen or, more critically, the nitrogen lone pair assists in the expulsion of methanol. This generates the 2,3,4,5-tetrahydropyridinium ion  (an iminium ion), which is highly reactive and prone to hydrolysis (opening the ring to 5-aminopentanal) or polymerization.
    

Part 2: Troubleshooting Guide & FAQs

Category A: Salt Formation & Synthesis[1]

Q1: I attempted to make the HCl salt to improve shelf-life, but the solid turned into a hygroscopic gum. What happened? A: You triggered an elimination reaction. Adding HCl to this compound does not yield a stable ammonium salt like it would with piperidine. Instead, the acid catalyzes the loss of methanol.

  • The Reaction: this compound + HCl

    
     [Tetrahydropyridinium Chloride] + Methanol.
    
  • The Result: The "gum" is likely a mixture of the iminium salt, polymerization products, and hydrolysis products (if any moisture was present).

  • Solution: Do not convert to the salt for storage. If you need the salt as a reactive intermediate (e.g., for nucleophilic attack), generate it in situ at low temperatures (

    
    C) and use immediately.
    

Q2: Can I use other acids (TFA, H2SO4) to stabilize it? A: No. Any Brønsted acid will catalyze the same elimination pathway. Lewis acids (e.g.,


) will also promote the formation of the N-acyliminium or iminium ion, which is a standard synthetic technique (Shono oxidation follow-up) but disastrous for storage.
Category B: Analysis (NMR/HPLC)

Q3: My NMR spectrum in


 shows a mixture of my compound and an aldehyde. Is my sample impure? 
A:  Not necessarily. Your sample might be pure, but your NMR solvent is destroying it.
  • The Cause: Commercial Chloroform-d (

    
    ) often contains trace HCl and is slightly acidic. This acidity is sufficient to hydrolyze this compound into 5-aminopentanal  (which exists in equilibrium with its cyclic hemiaminal form, piperidin-2-ol) during the time it takes to run the scan.
    
  • The Fix:

    • Filter your

      
       through basic alumina before use.
      
    • Alternatively, use Benzene-d6 (

      
      )  or Pyridine-d5 , which are non-acidic and will preserve the hemiaminal ether structure.
      

Q4: Why does the LC-MS show a mass corresponding to [M-OMe]+? A: This is an artifact of the ionization source. In Electrospray Ionization (ESI) with acidic mobile phases (0.1% Formic acid), the methoxy group is extremely labile. You are detecting the stable iminium ion (Tetrahydropyridinium, m/z ~84), not the parent molecular ion.

Category C: Storage

Q5: How should I store the Free Base? A:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

  • Container: Amber glass (to prevent photo-oxidation).

  • Stabilizer: It is advisable to store the neat liquid over a few pellets of KOH or Activated 4Å Molecular Sieves to scavenge any adventitious moisture or acid.

Part 3: Comparative Data & Visualization

Table 1: Stability Profile Comparison
FeatureThis compound (Free Base) Hydrochloride Salt Form
Chemical State Cyclic Hemiaminal EtherUnstable Iminium Precursor
Storage Stability Moderate (Weeks/Months if cold/dry)Poor (Decomposes rapidly)
Major Impurity Piperidin-2-ol (Hydrolysis)Tetrahydropyridine (Elimination)
Sensitivity Sensitive to Moisture/AcidExtremely Sensitive (Autocatalytic)
Recommended State YES (Store under Argon)NO (Do not isolate)
Diagram 1: The Decomposition Pathway

Decomposition cluster_legend Legend FreeBase This compound (Free Base) Stable-ish Protonated Protonated Species (Transient) FreeBase->Protonated + H+ (Acid/HCl) Iminium Tetrahydropyridinium Ion (Iminium) Protonated->Iminium - MeOH (Elimination) Hydrolysis 5-Aminopentanal (Open Chain) Iminium->Hydrolysis + H2O (Hydrolysis) Safe Safe State Danger Reactive/Unstable

Caption: Acid-catalyzed elimination pathway converting the stable free base into the reactive iminium species.

Part 4: Validated Experimental Protocols

Protocol A: Safe NMR Analysis (Preventing Artifacts)

Use this protocol to verify purity without inducing degradation.

  • Solvent Selection: Obtain Benzene-d6 (

    
    ). If 
    
    
    
    is unavailable, use
    
    
    that has been treated.
  • Solvent Treatment (

    
     only): 
    
    • Place 500 mg of Basic Alumina (Activity I) into a small syringe with a cotton plug.

    • Pass 1 mL of

      
       through the alumina directly into the NMR tube.
      
  • Sample Preparation:

    • Add 10-15 mg of this compound Free Base.

    • Crucial: Add 1-2 mg of solid anhydrous

      
       to the NMR tube to act as an acid scavenger during the run.
      
  • Acquisition: Run the

    
    -NMR immediately. Look for the characteristic methoxy singlet (
    
    
    
    ppm) and the anomeric proton (
    
    
    ppm).
Protocol B: Purification/Recovery of Free Base

Use this if your sample has partially decomposed or if you accidentally acidified it.

  • Dissolution: Dissolve the crude material in Diethyl Ether (

    
    ) or MTBE . Do not use DCM (Dichloromethane often becomes acidic over time).
    
  • Wash:

    • Wash the organic layer rapidly with cold 1M NaOH (aq). This ensures the amine is deprotonated and removes hydrolysis products (aldehydes will partition or degrade further, but the amine is saved).

    • Wash with Brine.

  • Drying: Dry over Solid KOH pellets or

    
     mixed with 
    
    
    
    . (Avoid
    
    
    as it is slightly acidic).
  • Concentration: Evaporate solvent under reduced pressure at Low Temperature (< 30°C).

  • Storage: Flush with Argon immediately.

Diagram 2: Handling Decision Matrix

DecisionMatrix Start Start: Handling this compound Intent What is your goal? Start->Intent Storage Long-term Storage Intent->Storage Reaction Use in Synthesis Intent->Reaction KeepBase Keep as FREE BASE (-20°C, Argon) Storage->KeepBase Correct MakeSalt Attempt HCl Salt Storage->MakeSalt Incorrect Nucleophile Reacting as Nucleophile? Reaction->Nucleophile Electrophile Reacting as Electrophile (N-Acyliminium precursor)? Reaction->Electrophile Fail DECOMPOSITION (Iminium formation) MakeSalt->Fail UseBase Use Free Base directly Nucleophile->UseBase UseLewis Add Lewis Acid (BF3) In Situ ONLY Electrophile->UseLewis

Caption: Decision tree for selecting the correct form based on experimental intent.

References

  • Shono, T. (1984). "Electroorganic chemistry in organic synthesis." Tetrahedron, 40(5), 811-850. (Foundational work on the anodic oxidation of piperidines to 2-methoxypiperidines and their stability).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.). Oxford University Press. (General reference for the instability of hemiaminals and iminium ion formation mechanisms).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] (Reference for solvent acidity and impurity signals).

  • PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine. (Chemical and physical property data).

Sources

Technical Support Center: Optimizing Current Efficiency in Piperidine Electrosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework: The Efficiency Logic Tree[1]

Low current efficiency (Faradaic efficiency, FE) in piperidine synthesis is rarely a single-variable problem. It is a competition between the desired 6-electron reduction of the pyridine ring and the parasitic Hydrogen Evolution Reaction (HER).[1]

Use this diagnostic workflow to isolate the root cause of your efficiency loss.

TroubleshootingFlow Start START: Low Current Efficiency (<50%) GasCheck Is vigorous gas evolution visible at the cathode? Start->GasCheck ProductCheck Analyze Catholyte: What are the byproducts? GasCheck->ProductCheck No/Low Gas HER_Issue Primary Issue: HER Competition GasCheck->HER_Issue Yes (H2 bubbles) Dimers Byproduct: Dimers/Polymers (Bipyridines) ProductCheck->Dimers Tarry/Colored Solution Partials Byproduct: Partially Reduced (Dihydropyridines) ProductCheck->Partials Clear but Low Yield CathodeMat Check Cathode Material (Is it Pt, Ni, or low overpotential?) HER_Issue->CathodeMat AcidConc Check Acid Concentration (Too high = HER favored) CathodeMat->AcidConc High Overpotential Metal Sol_Mat Switch to High Overpotential (Pb, PbO2, BDD, Hg) CathodeMat->Sol_Mat Low Overpotential Metal Mech_Issue Primary Issue: Reaction Pathway Sol_Solv Change Solvent/pH (Stabilize Pyridinium ion) Dimers->Sol_Solv Radical instability Sol_Pot Adjust Potential Window (More negative E required) Partials->Sol_Pot Insufficient Driving Force

Figure 1: Diagnostic logic tree for isolating the cause of low Faradaic efficiency.[1] Blue nodes indicate observation steps; Red nodes indicate the failure mode; Green nodes indicate the corrective action.

The Hardware Interface: Cathode Selection

The choice of cathode material is the single most critical determinant of Faradaic efficiency in this reaction.[1] The reduction of pyridine requires a potential of approximately -0.7 V to -1.2 V (vs. SHE) depending on pH.[1] If your cathode catalyzes hydrogen evolution at potentials more positive than this (e.g., Platinum at 0.0 V), you will generate exclusively hydrogen gas, not piperidine.[1]

Cathode Material Hierarchy
MaterialH₂ OverpotentialToxicityEfficiency PotentialNotes
Lead (Pb) / PbO₂ High HighExcellent (>80%) The industrial standard.[1] Forms a metastable surface that suppresses HER, allowing the potential to drift negative enough to reduce the pyridine ring.[1]
Boron Doped Diamond (BDD) Very High NoneGood (>70%) The modern "green" alternative.[1] Inert

carbon surface suppresses adsorption of hydrogen, favoring organic reduction.[1]
Mercury (Hg) Highest Extreme Excellent (>90%) Historically the best, but largely banned due to safety.[1] Used in dropping mercury electrodes (polarography).[1]
Platinum (Pt) LowLowPoor (<5%) DO NOT USE for direct reduction. Pt is an HER catalyst. It will preferentially reduce protons to H₂.[1]
Rhodium (Rh/C) ModerateLowHigh (in AEM) Effective only in catalytic hydrogenation modes (adsorbed H mechanism) typically in Anion Exchange Membrane (AEM) setups.[1]
Technical Insight: The "Poisoning" Effect

If using Lead (Pb) cathodes, trace metal impurities (Cu, Fe, Pt) in your electrolyte can plate onto the lead surface.[1] These spots become "active sites" for hydrogen evolution, drastically killing efficiency.[1]

  • Corrective Action: Pre-electrolyze the cathode in blank acid to strip impurities, or use 99.99% pure lead.[1]

Electrolyte Engineering & Mechanism

Understanding the species in solution is vital.[1] Pyridine (


) is difficult to reduce directly.[1][2] The Pyridinium cation (

) is much easier to reduce.[1]
The Mechanistic Competition

The reaction proceeds via a 6-electron, 6-proton transfer.[1] The danger zone is the radical intermediate.[1]

Mechanism Py Pyridine PyH Pyridinium Cation (Easier to Reduce) Py->PyH + H+ (Acidic Media) Rad Radical Intermediate (Critical Junction) PyH->Rad + e- HER H2 Gas (Current Loss) PyH->HER Competitive Side Rxn Pip Piperidine (Target Product) Rad->Pip + 5e- / 5H+ (Fast Reduction) Dimer Bipyridines (Waste/Tar) Rad->Dimer Dimerization (Slow Reduction)

Figure 2: Reaction pathways.[1] High current efficiency requires favoring the Pyridinium -> Radical -> Piperidine path while suppressing Dimerization and HER.

Optimization Parameters
  • Acid Concentration (

    
    ): 
    
    • Too Low: Insufficient protons to maintain the pyridinium concentration.[1]

    • Too High (>20%): The activity of protons becomes so high that HER dominates even on Lead electrodes.[1]

    • Optimal: 10-15%

      
       is the historical sweet spot [1].[1]
      
  • Current Density:

    • Low (<20 mA/cm²): Reaction is kinetically slow; radical intermediates linger and dimerize (tar formation).[1]

    • High (>100 mA/cm²): Mass transfer limits are hit; the surface becomes starved of pyridine, and excess current goes to HER.[1]

    • Optimal: 40–60 mA/cm².[1]

Validated Experimental Protocols

Protocol A: The Classic Acidic Batch (High Yield, High Hazard)

Best for: Small scale synthesis where lead handling protocols are established.[1]

  • Cell Setup: Beaker cell or H-cell.

  • Cathode: Lead sheet (99.9%), chemically polished (bright dip in dilute

    
     then rinsed).
    
  • Anode: Lead rod (sacrificial) or Platinum wire (inert).[1]

  • Electrolyte: 10%

    
     (aq).
    
  • Substrate: Add Pyridine to reach 0.5 M concentration.

  • Operation:

    • Galvanostatic control (Constant Current).[1]

    • Set current density to 50 mA/cm² .

    • Temperature: Maintain <30°C (Ice bath).

    • Stirring: Vigorous (Critical to prevent mass transfer limitation).

  • Workup: Basify with NaOH to pH > 12, extract with ether/DCM.

Protocol B: The Modern "Green" AEM Flow (High Efficiency, Low Waste)

Best for: Sustainable process development and scale-up.[1]

  • Cell Setup: Zero-gap Flow Electrolyzer with Anion Exchange Membrane (AEM).

  • Cathode: Carbon-supported Rhodium (Rh/C) on Gas Diffusion Layer [2].[1]

  • Anode: Dimensionally Stable Anode (DSA) for

    
     evolution.
    
  • Catholyte: Water (or aqueous Pyridine solution).[1] No acid required.[1]

  • Mechanism: Water reduction generates adsorbed H (

    
    ) on Rh, which hydrogenates adsorbed pyridine.[1]
    
  • Efficiency: Can reach >90% FE due to suppression of free proton reduction.[1]

Frequently Asked Questions (FAQs)

Q: My solution turned dark brown/black. What happened? A: You formed "Pyridine Tars."[1] This occurs when the reduction rate is too slow (current density too low) or the cathode surface is deactivated.[1] The radical intermediates dimerized into bipyridines and polymerized.[1] Fix: Polish the cathode and increase current density slightly.

Q: Can I use a Proton Exchange Membrane (PEM) cell? A: Generally, no .[1] Pyridine is a base.[1][2] It will protonate to pyridinium inside the acidic membrane (Nafion), displacing the protons required for conductivity and effectively "clogging" the membrane, leading to massive resistance and voltage spikes [3].[1] Use an Anion Exchange Membrane (AEM) instead.[1]

Q: I am using a Platinum cathode but getting 0% yield. Why? A: Platinum has a near-zero overpotential for hydrogen evolution.[1] At the potential required to reduce pyridine (-0.7V), Platinum is generating hydrogen gas at a rate orders of magnitude faster than it reduces pyridine.[1] You must use a high-overpotential material like Lead, Carbon, or BDD.[1]

Q: How do I calculate the theoretical time for the reaction? A: Use Faraday's Law.[1] Pyridine reduction is a 6-electron process.[1]



Where 

,

C/mol.[1] Example: 1 mole of pyridine requires

Coulombs.[1] At 1 Ampere, this takes ~160 hours.[1]

References

  • Ahrens, F. B. (1896).[1][2][3] Ueber die elektrolytische Reduktion von Pyridinbasen.[1][2][3][4][5] Zeitschrift für Elektrochemie, 2, 577.[1] (The foundational work establishing Lead cathodes in sulfuric acid).[1]

  • Fukazawa, A., et al. (2024).[1][3] Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.[1][2][3] Journal of the American Chemical Society.[1] (Describes the modern Rh/C AEM method).[1]

  • Khazalpour, M., et al. (2025).[1][3][6] Strategies To Improve Faradaic Efficiency At Industrial Current Densities. ACS Energy Letters.[1] (Discusses mass transport and HER competition).[1]

  • Frontiers in Chemistry. (2023). Electrochemical organic reactions: A tutorial review. (General troubleshooting for organic electrosynthesis).

Sources

Technical Support Center: Storage & Handling of Unstable N,O-Acetal Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the stability challenges inherent to N,O-acetal piperidine derivatives (often classified as hemiaminal ethers or


-alkoxy amines). These motifs are frequently utilized as prodrug linkers or metabolic intermediates but are notoriously labile.

This resource is designed for medicinal chemists and formulation scientists. It prioritizes causality-based troubleshooting —explaining why degradation occurs so you can prevent it.

Core Instability Mechanisms

Before addressing storage, you must understand the two primary degradation pathways for these derivatives.

A. Acid-Catalyzed Hydrolysis (The Primary Threat)

The N,O-acetal linkage is kinetically unstable in the presence of protons and water. The nitrogen lone pair facilitates the expulsion of the alkoxy group, generating a highly reactive iminium ion that rapidly hydrolyzes.

Key Insight: Even "neutral" silica gel is acidic enough to destroy these compounds during purification.

B. Oxidative N-Dealkylation

The piperidine nitrogen is susceptible to oxidation (N-oxide formation), which can destabilize the adjacent C-O bond, leading to ring opening or fragmentation.

Troubleshooting Guide (Q&A)

Issue 1: Physical State Change (Solid to Gum/Liquid)

User Question: "My compound was a white solid last week. Now it is a yellowish gum. What happened?"

Technical Diagnosis: This is a classic sign of hydrolysis followed by aldehyde polymerization .

  • Moisture Ingress: Water entered the vial.

  • Hydrolysis: The N,O-acetal cleaved into the secondary amine (piperidine derivative) and an aldehyde/ketone.

  • Liquefaction: The resulting mixture has a lower melting point (melting point depression) than the pure crystal lattice. The yellow color often indicates the formation of Schiff bases or aldol condensation products of the released aldehyde.

Corrective Action:

  • Immediate: Check NMR for the presence of the parent aldehyde signal (usually 9-10 ppm).

  • Prevention: Store strictly under Argon/Nitrogen. Use parafilm and electrical tape over caps. Store in a desiccator with active

    
     or Drierite.
    
Issue 2: Degradation During Purification

User Question: "I see a single spot on TLC, but after column chromatography, I recover the starting material and two new polar spots. Is my compound heat sensitive?"

Technical Diagnosis: It is likely silica-induced acidolysis , not heat sensitivity. Standard silica gel has a surface pH of ~4.0–5.0. This acidity is sufficient to protonate the acetal oxygen or nitrogen, catalyzing the mechanism shown below.

Corrective Action:

  • Protocol Adjustment: You must neutralize the stationary phase.

  • Method: Pre-wash the silica column with eluent containing 1–5% Triethylamine (Et3N) or 1% Pyridine . Alternatively, use Neutral Alumina instead of silica.

Issue 3: Solution Stability

User Question: "Can I store stock solutions in DMSO or Methanol at -20°C?"

Technical Diagnosis:

  • Methanol (Protic Solvents): High Risk. Alcoholysis (trans-acetalization) can occur, where the solvent displaces your O-alkyl group.

  • DMSO: Moderate Risk. DMSO is hygroscopic.[1] Unless it is anhydrous and stored under inert gas, absorbed water will hydrolyze the compound even at low temperatures.

Corrective Action:

  • Preferred Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Storage: If DMSO is required for biological assays, prepare fresh immediately before use. Do not store DMSO stocks of N,O-acetals for >24 hours.

Visualizing the Degradation Pathway

Understanding the mechanism is critical for selecting the right inhibitors (bases) and conditions (anhydrous).

HydrolysisMechanism Fig 1. Acid-Catalyzed Hydrolysis Mechanism of N,O-Acetals Start N,O-Acetal (Piperidine Derivative) Protonation Protonation (Acid Catalysis) Start->Protonation + H+ LeavingGroup Loss of Alcohol (Rate Limiting Step) Protonation->LeavingGroup Iminium Iminium Ion (Highly Reactive) LeavingGroup->Iminium - ROH WaterAttack Water Attack Iminium->WaterAttack + H2O Products Hydrolysis Products: Aldehyde + Amine WaterAttack->Products - H+

Figure 1: The degradation cascade triggered by trace acidity and moisture. Note that the Iminium Ion formation is the critical intermediate.

Standard Operating Procedures (SOPs)

SOP-01: Neutralized Silica Chromatography

Use this protocol to purify unstable N,O-acetals.

  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., Hexane/EtOAc).

  • Neutralization: Add Triethylamine (Et3N) to the slurry until the concentration is 2% v/v. Swirl for 5 minutes.

  • Packing: Pour the slurry into the column.

  • Equilibration: Flush the column with 2 column volumes (CV) of the eluent containing 1% Et3N.

  • Loading: Load your sample. (Ensure the sample is not dissolved in an acidic solvent like chloroform; use DCM with a drop of Et3N).

  • Elution: Run the column using eluent containing 0.5–1% Et3N .

  • Post-Column: Rotovap immediately. Do not leave the compound in solution with Et3N for days, as basic hydrolysis is rare but possible at high pH.

SOP-02: Long-Term Storage Protocol

Use this decision matrix for storing synthesized batches.

Table 1: Storage Condition Matrix

DurationPhysical StateTemperatureAtmosphereContainer
< 1 Week Solid4°CAir (Desiccated)Tightly capped amber vial
< 1 Week Solution-20°CArgonAnhydrous MeCN/DCM
> 1 Month Solid-20°C or -80°CArgon/NitrogenScrew-cap vial + Parafilm + Desiccator
> 1 Month SolutionNOT RECOMMENDED N/AEvaporate to solid immediately

Decision Support Diagram

Use this flow to determine the handling of a new N,O-acetal derivative.

StorageDecision Start New N,O-Acetal Synthesized IsSolid Is it a Solid? Start->IsSolid IsOil Is it an Oil? IsSolid->IsOil No SolidPath Store as Solid IsSolid->SolidPath Yes SaltForm Can you form a stable salt? (e.g., Fumarate/Oxalate) IsOil->SaltForm Storage Store at -20°C under Argon Add Desiccant Packet SolidPath->Storage OilPath High Degradation Risk YesSalt Form Salt & Crystallize SaltForm->YesSalt Yes (Preferred) NoSalt Store as Oil SaltForm->NoSalt No YesSalt->Storage NoSalt->Storage Check Purity Weekly

Figure 2: Decision tree for stabilizing and storing N,O-acetal derivatives.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Majumdar, S., et al. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics. Link

  • Simplicio, A. L., et al. (2007). Prodrugs for Amines. Molecules. Link

  • Organic Chemistry Portal. Acetal Hydrolysis Mechanism. Link

  • Biosynce. Stability of Piperidine and Derivatives. Link

Sources

removing residual methanol from 2-methoxypiperidine products

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Residual Methanol to ICH Q3C Standards (<3,000 ppm)

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulty removing methanol from 2-methoxypiperidine (2-MP) due to strong intermolecular hydrogen bonding between the amine/carbamate nitrogen and the hydroxyl group of the solvent. Standard rotary evaporation often fails to reduce levels below 5,000–10,000 ppm (0.5–1.0%), well above the ICH Q3C Class 2 limit of 3,000 ppm.

Critical Warning: this compound is a cyclic hemiaminal ether. It is chemically distinct from standard amines.

  • Acid Sensitivity: It hydrolyzes rapidly in acidic aqueous conditions to form the ring-opened aldehyde or ketone. DO NOT use acidic washes.

  • Thermal Instability: Prolonged heating (>60°C) can cause elimination of methanol, leading to the formation of the enecarbamate (1,2-dehydropiperidine derivative).

Module 1: The Physics of Separation

To solve this, we must move beyond simple boiling point differences. Methanol (


) and this compound (

) theoretically separate easily. However, at low concentrations, methanol becomes "sticky" due to solvent-solute interactions.

The Solution: We utilize Azeotropic Displacement . By adding a non-polar co-solvent that forms a low-boiling azeotrope with methanol, we depress the boiling point of the solvent mixture and disrupt the hydrogen bonding network, "carrying" the methanol out of the oil.

Solvent Selection Table
Co-SolventAzeotrope BP (with MeOH)MeOH Composition (wt%)Recommendation
Cyclohexane 54.0°C 37.2% High (Best Balance)
n-Heptane 59.0°C51.5%Moderate (Requires higher bath temp)
MTBE 51.3°C14.3%High (Good for heat-sensitive products)
DCM 37.8°C7.0%Low (Inefficient removal rate)
Module 2: Troubleshooting Protocols
Protocol A: The "Gentle" Azeotrope (Recommended)

Use this for thermally sensitive products or if the oil is turning yellow.

  • Concentrate: Remove bulk methanol via rotary evaporation at

    
     (bath) and 100 mbar.
    
  • Re-dissolve: Dissolve the resulting oil in Cyclohexane (Volume ratio: 3x the volume of the oil).

    • Note: If the oil is not miscible with cyclohexane, use MTBE .

  • Evaporate: Re-concentrate the mixture at

    
    . The azeotrope will boil off at 
    
    
    
    (atmospheric), but under vacuum, it will strip off rapidly.
  • Repeat: Perform this "chase" step 3 times.

  • Final Dry: Apply high vacuum (<5 mbar) for 2 hours at ambient temperature.

Protocol B: The "Hard" Strip (High Stability Only)

Use this only if Protocol A fails and you have confirmed thermal stability.

  • Apparatus: Connect the flask to a high-vacuum manifold (Schlenk line) equipped with a liquid nitrogen trap.

  • Inert Bleed: Introduce a very fine capillary bleed of dry Nitrogen (

    
    ) into the bottom of the flask (subsurface).
    
  • Vacuum/Heat: Apply vacuum (<1 mbar) and heat bath to

    
    .
    
  • Mechanism: The

    
     bubbles provide a high surface area for mass transfer, physically sweeping methanol molecules out of the viscous oil.
    
Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for solvent removal based on your product's specific behavior.

SolventRemoval Start Start: Crude this compound (>5% MeOH) BulkStrip Step 1: Bulk Rotovap (40°C, 100 mbar) Start->BulkStrip Check Check Residual MeOH (NMR or GC) BulkStrip->Check HighRes > 3000 ppm Check->HighRes High Pass < 3000 ppm (Pass) Check->Pass Low Viscous Is Product Viscous/Oil? HighRes->Viscous Azeotrope Protocol A: Cyclohexane Chase (Forms 54°C Azeotrope) FinalCheck Final QC Check Azeotrope->FinalCheck Viscous->Azeotrope No (Solid/Mobile) N2Bleed Protocol B: High Vac + N2 Bleed (Mass Transfer) Viscous->N2Bleed Yes (Sticky Oil) N2Bleed->FinalCheck

Caption: Decision tree for selecting the appropriate methanol removal strategy based on residual concentration and physical state.

Module 4: Frequently Asked Questions (FAQ)

Q: My product turned yellow after drying. Is it ruined? A: Yellowing usually indicates oxidation or elimination to the enecarbamate. This happens if the bath temperature exceeds


 or if air is introduced while hot.
  • Fix: Redistill the product under high vacuum if it is a free liquid. If it is a solid, recrystallize from hexanes/ether (if applicable). In the future, keep bath temps

    
    .
    

Q: Can I use a dilute HCl wash to remove the methanol? A: ABSOLUTELY NOT. this compound is a hemiaminal ether. In the presence of acid and water, the methoxy group will be hydrolyzed, opening the ring or forming the aldehyde/ketone.

  • Reaction:

    
    
    
  • Result: Complete loss of product.

Q: How do I calculate ppm from the Proton NMR? A:

  • Integrate a distinct product proton (e.g., the methine proton at C2, usually

    
     3.0–4.5 ppm, integral = 1H).
    
  • Integrate the Methanol methyl singlet (

    
     ~3.49 ppm, integral = 
    
    
    
    ).
  • Formula:

    
    
    
    
    
References
  • Shono, T., et al. (1981). "Electroorganic chemistry. 46. A new carbon-carbon bond forming reaction at the .alpha.-position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society.

  • International Council for Harmonisation (ICH). (2021). "ICH Q3C (R8) Impurities: Guideline for Residual Solvents." ICH Guidelines.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of N,O-acetals).

  • Gmehling, J., et al. (2004). Azeotropic Data. Wiley-VCH. (Source for Cyclohexane/MeOH azeotrope data).

Validation & Comparative

chiral HPLC separation methods for 2-methoxypiperidine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the separation strategies for 2-methoxypiperidine enantiomers , a specific class of chiral hemiaminal ethers often generated via Shono oxidation.

Executive Summary: The Stability-Detection Paradox

Separating this compound presents a unique "Stability-Detection Paradox" that standard screening protocols often miss.

  • Stability Constraint: this compound is a cyclic N,O-acetal . While stable under basic or neutral organic conditions, it hydrolyzes rapidly in aqueous acidic media to form the ring-opened amino aldehyde or iminium species. Strict Rule: Avoid standard acidic Reverse Phase (RP) additives (e.g., 0.1% TFA).

  • Detection Constraint: The molecule lacks a UV chromophore (no

    
    -systems). Direct UV detection requires wavelengths <210 nm, where solvent cutoff interference is high.
    

Therefore, the two viable pathways are Direct Analysis (using RI/ELSD) or Derivatization (adding a chromophore).

Part 1: Direct Separation Method (Non-Destructive)

Best for: Preparative scales or when derivatization is undesirable.

This method relies on Immobilized Polysaccharide CSPs which tolerate the basic mobile phases required to suppress the ionization of the secondary amine and prevent hydrolysis.

Optimized Protocol: The "Basic-Normal" Mode
  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) or Chiralpak IA .

    • Why: Immobilized phases (IG/IA) are preferred over coated phases (AD/OD) because they allow for a wider range of co-solvents (like THF or DCM) if solubility is an issue, though Hexane/Alcohol is standard here.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

    • Critical Insight: The DEA (0.1%) is non-negotiable. It serves two roles:

      • Peak Shape: Masks residual silanols on the silica support to prevent tailing of the amine.

      • Stability: Maintains a basic micro-environment to prevent acetal hydrolysis.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can enhance resolution

    
     if separation is partial).
    
  • Detection: Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector).

    • Note: If forced to use UV, set to 205 nm and ensure high-purity solvents to minimize baseline noise.

Performance Expectations
ParameterValue / Observation
Selectivity (

)
Typically 1.1 – 1.3 on Amylose-based columns.
Resolution (

)
> 1.5 (Baseline) is achievable with optimized alcohol modifier.
Limitation Sensitivity is low (µg range) due to RI/ELSD limits compared to UV.

Part 2: Indirect Separation (Derivatization Strategy)

Best for: Analytical purity checks (ee% determination) and high-sensitivity QC.

Since this compound has a secondary amine, it can be easily derivatized to introduce a "UV handle." This solves the detection limit issue and removes the basicity, improving peak symmetry.

The Reagent of Choice: 3,5-Dinitrobenzoyl Chloride (DNB)

Unlike simple benzoyl chloride, the DNB group creates a "


-acidic" site that interacts strongly with the "

-basic" regions of polysaccharide CSPs, significantly boosting chiral recognition.
Step-by-Step Derivatization Protocol
  • Preparation: Dissolve 10 mg of this compound in 1 mL of dry dichloromethane (DCM).

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) to scavenge HCl.

  • Reaction: Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride at 0°C.

  • Incubation: Stir at room temperature for 15 minutes. (Reaction is rapid).

  • Quench: Add 0.5 mL water, separate organic layer, dry over MgSO₄, and filter.

  • Dilution: Dilute with Mobile Phase to approx. 0.5 mg/mL.

HPLC Conditions for DNB-Derivative
  • Column: Chiralpak AD-H or Chiralcel OD-H .

    • Mechanism:[4] The DNB group forms

      
      -
      
      
      
      stacking interactions with the carbamate groups on the CSP.
  • Mobile Phase: n-Hexane : Isopropanol (IPA) [80 : 20 v/v].

    • Note: No basic additive (DEA) is needed because the amine is now an amide (neutral).

  • Detection: UV at 254 nm (Strong absorption from nitro-aromatic ring).

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathway to avoid sample degradation and ensure detection.

G Start Start: this compound Sample CheckUV Requirement: High Sensitivity (UV)? Start->CheckUV Direct Direct Method (No Derivatization) CheckUV->Direct No (Prep/Bulk) Deriv Derivatization Method CheckUV->Deriv Yes (QC/Trace) MobilePhase Mobile Phase: Hexane/EtOH + 0.1% DEA (Must be BASIC to prevent hydrolysis) Direct->MobilePhase Column1 Column: Chiralpak IG / IA MobilePhase->Column1 Warning CRITICAL: Avoid Acidic Mobile Phases (Risk of Acetal Hydrolysis) MobilePhase->Warning Detector Detector: RI or ELSD Column1->Detector Reaction React with 3,5-Dinitrobenzoyl Chloride (Adds UV Chromophore + Pi-Acid) Deriv->Reaction Column2 Column: Chiralpak AD-H / OD-H Reaction->Column2 UVDet Detector: UV @ 254 nm Column2->UVDet

Caption: Decision tree for this compound separation highlighting the critical stability constraint of the N,O-acetal functionality.

Part 4: Comparative Data Summary

FeatureDirect Method (IG/IA) Derivatization Method (DNB-AD)
Sample Prep Dissolve & Shoot15 min Reaction + Workup
Detection Limit High ppm (Low Sensitivity)Low ppb (High Sensitivity)
Peak Shape Risk of tailing (requires amine blocker)Excellent (Neutral Amide)
Stability Risk Moderate (Must keep pH > 8)Low (Derivative is stable)
Resolution (

)
Moderate (~1.5 - 2.0)High (> 4.0 typical for DNB-amines)
Throughput High (No prep time)Lower (Prep required)

References

  • BenchChem. (2025).[1] Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Retrieved from

  • Asian Journal of Chemistry. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Retrieved from

  • Chirality. (2014).[5][6] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from

  • Phenomenex. (2025).[3][6][7] Chiral HPLC Separations: Method Development Guide. Retrieved from

Sources

1H NMR coupling constants for axial 2-methoxypiperidine conformation

Conformational Analysis of 2-Methoxypiperidine: A Comparative Guide to H NMR Coupling Constants

Executive Summary: The Strategic Value of Conformation

In drug discovery, the this compound scaffold is more than a structural motif; it is a testbed for understanding the anomeric effect . For medicinal chemists, determining the precise conformation of this ring is critical because the axial vs. equatorial orientation of the C2-substituent dictates the vector of the lone pairs on the nitrogen and oxygen atoms. These vectors directly influence:

  • Ligand-Target Binding: The spatial arrangement of hydrogen bond acceptors.

  • Metabolic Stability: Accessibility of the

    
    -proton to CYP450 enzymes.
    
  • Reactivity: Susceptibility to hydrolysis or further functionalization.

This guide provides an objective, data-driven framework for distinguishing between the Axial and Equatorial conformers of this compound using

Theoretical Framework: Sterics vs. Electronics

The conformation of this compound is governed by a competition between steric hindrance (which favors the equatorial position) and the anomeric effect (which favors the axial position).

The Anomeric Effect (The Dominant Force)

In N,O-acetals like this compound, the lone pair on the ring nitrogen (


axial
  • Axial OMe (Preferred): Maximizes

    
     overlap.
    
  • Equatorial OMe: Minimizes 1,3-diaxial steric interactions but lacks electronic stabilization.

Diagram 1: The Conformational Equilibrium

The following diagram illustrates the equilibrium and the orbital interactions driving the preference.

AnomericEffectAxialAxial OMe Conformer(Thermodynamically Favored)EquatorialEquatorial OMe Conformer(Sterically Favored)Axial->Equatorial  Solvent Dependent  OrbitalMechanism:n(N) -> sigma*(C-O) Overlap(Stabilization)Orbital->Axial  Stabilizes  

Figure 1: The equilibrium between axial and equatorial conformers. In non-polar solvents, the orbital stabilization (anomeric effect) dominates, locking the methoxy group in the axial position.

Spectral Fingerprinting: H NMR Analysis

The most reliable method to distinguish these conformers is analyzing the coupling pattern of the anomeric proton (H2 ). The Karplus equation dictates that the vicinal coupling constant (


The Comparative Data Matrix
FeatureAxial OMe Conformer (Dominant)Equatorial OMe Conformer (Minor)
H2 Orientation Equatorial Axial
Dihedral Angle (H2-H3ax) ~60° (Gauche)~180° (Anti-periplanar)
Dihedral Angle (H2-H3eq) ~60° (Gauche)~60° (Gauche)
Key Coupling (

)
2.0 – 5.0 Hz (Small)10.0 – 13.0 Hz (Large)
Signal Multiplicity Narrow Multiplet / Broad SingletDoublet of Doublets (dd)
Width at Half Height (

)
< 10 Hz > 20 Hz
Detailed Analysis of Coupling Constants
Scenario A: Axial OMe (H2 is Equatorial)

When the methoxy group is axial, the H2 proton occupies the equatorial position.

  • Couplings: It has no anti-periplanar partners. It couples gauche to H3ax and gauche to H3eq.

  • Result: All

    
     values are small (< 5 Hz). The signal appears as a narrow, unresolved multiplet.
    
  • Diagnostic:

    
    .
    
Scenario B: Equatorial OMe (H2 is Axial)

When the methoxy group is equatorial, the H2 proton is axial.

  • Couplings: It is anti-periplanar to H3ax.

  • Result: One large coupling (

    
    ) and one small coupling (
    
    
    ).
  • Diagnostic: The signal is a clear "dd" (doublet of doublets) with a wide footprint.

    
    .
    

Experimental Protocol: Validating Conformation

To rigorously determine the conformation of your specific this compound derivative, follow this self-validating protocol.

Step 1: Sample Preparation
  • Concentration: 10–20 mg of compound in 0.6 mL solvent.

  • Solvent Selection (Critical):

    • Run 1 (Baseline):

      
       (Non-polar). Maximizes the anomeric effect. Expect Axial OMe.
      
    • Run 2 (Challenge):

      
       or 
      
      
      (Polar). Polar solvents stabilize the dipole of the equatorial conformer, potentially shifting the equilibrium.
Step 2: Acquisition Parameters
  • Field Strength: Minimum 400 MHz (600 MHz preferred to resolve multiplets).

  • Spectral Window: Ensure the region 3.0 – 5.0 ppm (H2 and OMe) is clearly resolved.

  • Number of Scans: 16–32 scans for high signal-to-noise ratio.

Step 3: Data Processing & Logic Flow

Use the following decision tree to interpret your spectrum.

DecisionTreeStartIdentify H2 Signal(Typically 4.0 - 4.8 ppm)MeasureMeasure Width at Half Height (W1/2)OR Extract J valuesStart->MeasureDecisionIs W1/2 > 18 Hz?Measure->DecisionAxialHH2 is Axial(Large J_ax-ax ~11Hz)Decision->AxialHYesEqHH2 is Equatorial(Small J_eq-ax ~3Hz)Decision->EqHNoResultEqCONCLUSION:Methoxy is EQUATORIALAxialH->ResultEqResultAxCONCLUSION:Methoxy is AXIAL(Anomeric Effect Dominates)EqH->ResultAx

Figure 2: Logic flow for assigning conformation based on H2 signal width.

References & Authoritative Sources

  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.

    • Foundational text on the

      
       interaction mechanism.
      
  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press.

    • Comprehensive guide to stereoelectronic control in heterocycles.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

    • The standard reference for conformational analysis and

      
      -value ranges.
      
  • Reich, H. J. (2023). NMR Data: Coupling Constants. University of Wisconsin-Madison. [Online Resource]

    • Source for standard cyclohexane/piperidine coupling ranges.

    • URL: [Link]

distinguishing 2-methoxypiperidine from 3-methoxypiperidine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Distinguishing 2-Methoxypiperidine from 3-Methoxypiperidine Isomers

Executive Summary

Differentiation between This compound and 3-methoxypiperidine is not merely a matter of positional isomerism; it is a distinction between a reactive hemiaminal ether and a stable cyclic ether.

  • 3-Methoxypiperidine is a stable, commercially available secondary amine used as a building block.

  • This compound (in its free base form) is an unstable hemiaminal ether that exists in dynamic equilibrium with its open-chain amino-aldehyde form or imine. It is almost exclusively handled as an N-protected derivative (e.g., N-Boc-2-methoxypiperidine) generated via electrochemical (Shono) oxidation.

This guide provides the structural logic, spectroscopic signatures, and experimental protocols required to definitively identify these isomers.

Part 1: Structural & Reactivity Analysis

The core difference lies in the chemical environment of the methoxy group relative to the nitrogen atom.

The Stability Dichotomy
  • 3-Methoxypiperidine (Stable Ether): The methoxy group is located at the

    
    -position relative to the nitrogen. The C3–O bond is stable to hydrolysis under standard acidic or basic conditions. It behaves as a typical secondary amine.
    
  • This compound (Reactive Hemiaminal): The methoxy group is at the

    
    -position (anomeric carbon). This creates a hemiaminal ether  (
    
    
    
    ) motif. Without an electron-withdrawing protecting group on the nitrogen (like Boc or Cbz), the lone pair on the nitrogen facilitates the expulsion of the methoxy group, leading to ring opening or hydrolysis.
Structural Visualization

The following diagram illustrates the stability contrast and the equilibrium inherent to the 2-isomer.

Isomer_Stability cluster_0 3-Methoxypiperidine (Stable) cluster_1 This compound (Unstable System) M3 3-Methoxypiperidine (Stable Ether) No Hydrolysis M3->M3 Acid/Base Stable M2_Protected N-Protected-2-Methoxy (Stable 'Aminal') e.g., N-Boc M2_Free Free this compound (Transient Species) M2_Protected->M2_Free Deprotection Imine Imine / Enamine (Tetrahydropyridine) M2_Free->Imine -MeOH OpenChain Open Chain Amino-Aldehyde M2_Free->OpenChain Hydrolysis

Figure 1: Stability comparison. Note the dynamic equilibrium of the unprotected 2-isomer versus the static stability of the 3-isomer.

Part 2: Spectroscopic Identification[1][2][3]

Definitive identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

NMR Spectroscopy (The Gold Standard)

The chemical shift of the proton attached to the methoxy-bearing carbon is the primary discriminator.

Feature3-Methoxypiperidine N-Boc-2-Methoxypiperidine
H-C(OMe) Shift (

H)

3.1 – 3.6 ppm
(Multiplet)

5.0 – 5.8 ppm
(Broad Singlet/Multiplet)
Electronic Environment Ether methine (Shielded)Anomeric methine (Deshielded by N and O)
C(OMe) Shift (

C)

70 – 80 ppm

80 – 90 ppm
Rotamers Generally sharp signalsBroad signals due to restricted N-Boc rotation

Expert Insight: In N-Boc-2-methoxypiperidine, the signal for H2 is often broadened significantly due to the slow rotation of the carbamate bond (rotamers) at room temperature. Heating the NMR sample to 50°C often sharpens this peak.

Mass Spectrometry (Fragmentation)

The fragmentation pathways differ due to the stability of the resulting carbocations.

  • This compound Derivatives: Dominated by

    
    -cleavage .[3] The molecular ion easily loses the methoxy radical (or methanol) to form a stable 
    
    
    
    -acyliminium ion.
    • Key Peak:

      
       or 
      
      
      
      .
  • 3-Methoxypiperidine: Fragmentation is more complex, often involving ring opening or loss of side chains. It lacks the driving force to form the stable conjugated iminium species seen in the 2-isomer.

Part 3: Experimental Protocols

Protocol A: Acid Hydrolysis Stability Test

This simple wet-chemistry test validates the isomer identity based on the hemiaminal instability of the 2-isomer.

Materials:

  • Sample (approx. 10 mg)

  • 2M HCl (aq)

  • TLC plate and stain (Ninhydrin or KMnO4)

Procedure:

  • Dissolve the sample in 0.5 mL of THF/Water (1:1).

  • Add 0.2 mL of 2M HCl.

  • Stir at room temperature for 30 minutes.

  • Analyze by TLC against the starting material.

Result Interpretation:

  • 3-Methoxypiperidine: Forms the hydrochloride salt.[4] The spot usually remains at the baseline or shows identical Rf (if neutralized) to the starting material. No degradation.

  • This compound (N-Protected): If the protecting group is acid-labile (e.g., Boc), it deprotects, followed by rapid loss of methanol and hydrolysis to 5-aminopentanal (or polymerization). TLC will show a complex mixture or a new aldehyde spot (positive DNP test).

  • This compound (Free): Rapid degradation immediately upon acidification.

Protocol B: Synthesis Verification (Shono Oxidation Context)

If the sample origin is synthetic:

  • 2-Isomers are typically generated via Shono Oxidation (electrochemical oxidation of piperidines in methanol).

  • 3-Isomers are typically generated via hydrogenation of 3-methoxypyridine or alkylation of 3-hydroxypiperidine.

Part 4: Decision Tree for Identification

Use this logic flow to determine the identity of an unknown methoxypiperidine sample.

Decision_Tree Start Unknown Methoxypiperidine Sample Check_State Physical State & Stability (Is it a stable liquid free base?) Start->Check_State Yes_Stable Yes, Stable Liquid Check_State->Yes_Stable Likely 3-Isomer No_Stable No, Solid/Oil (Protected) or Unstable Check_State->No_Stable Likely 2-Isomer NMR_Check 1H NMR Analysis Look for H-C(OMe) shift Yes_Stable->NMR_Check No_Stable->NMR_Check Result_3 Signal at 3.0-3.5 ppm (Ether Region) NMR_Check->Result_3 Likely 3-Methoxy Result_2 Signal at 5.0-5.8 ppm (Anomeric Region) NMR_Check->Result_2 Likely 2-Methoxy Final_3 CONFIRMED: 3-Methoxypiperidine Result_3->Final_3 Final_2 CONFIRMED: This compound (Derivative) Result_2->Final_2

Figure 2: Analytical decision tree for isomer confirmation.

References

  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268. Link

    • Seminal paper establishing the electrochemical synthesis (Shono oxidation)
  • Onomura, O., et al. (2006). Electrochemical oxidation of nitrogen-containing compounds. Tetrahedron Letters, 47(32), 5767-5769.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7176280, 3-Methoxypiperidine. Link

    • Authoritative source for physical properties and CAS registry d
  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine synthetic equivalents from dipole-stabilized carbanions: The t-Boc group as an activator.[5] Tetrahedron Letters, 30(10), 1197-1200.
    
    • Discusses the lithiation and stability of N-Boc piperidines, contrasting -functionaliz

Sources

Advanced Characterization of Hemiaminal Ethers: FTIR Strategies & Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of hemiaminal ethers (


-amino ethers, R–O–C–N–R') presents a unique challenge in vibrational spectroscopy. Unlike carbonyls or hydroxyls, which possess distinct, isolated dipole changes, the hemiaminal ether linkage exhibits coupled vibrations in the crowded fingerprint region (1000–1300 cm⁻¹).

This guide outlines a rigorous protocol for identifying this moiety using Fourier Transform Infrared (FTIR) spectroscopy, specifically differentiating it from standard ethers and hemiaminals. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, this guide demonstrates where FTIR outperforms NMR—specifically in reaction kinetics monitoring and solid-state polymorphism analysis—and provides a self-validating workflow for confident identification.

Part 1: The Spectroscopic Challenge (Mechanism)

The Vibrational Coupling Problem

In a hemiaminal ether, the central carbon is bonded to both an oxygen and a nitrogen atom. This creates a mechanical coupling between the C–O stretch and the C–N stretch .

  • The "Fingerprint" Overlap: Standard ethers (C–O–C) absorb at 1050–1150 cm⁻¹. Aliphatic amines (C–N) absorb at 1020–1250 cm⁻¹.[1] The hemiaminal ether (

    
    ) merges these into a complex envelope.
    
  • The Anomeric Effect: In cyclic hemiaminal ethers (e.g., glycosylamines, oxazolidines), the lone pair on the nitrogen often donates into the

    
     orbital of the C–O bond. This resonance shortens the C–N bond and weakens/lengthens the C–O bond (or vice versa depending on conformation), causing frequency shifts that distinguish it from a standard ether.
    

Diagnostic Insight: You are not looking for a single peak. You are looking for a doublet or shoulder pattern in the 1080–1200 cm⁻¹ range that does not disappear upon deuteration (unlike O–H or N–H bands).

Part 2: Comparative Analysis (IR vs. Alternatives)

While NMR is definitive for connectivity, FTIR is superior for process and state analysis.

Table 1: Technology Performance Matrix
FeatureFTIR (Mid-IR / ATR) NMR (

H /

C)
Raman Spectroscopy
Primary Utility Reaction Kinetics , Polymorph ID, Solid-state QCStructural Elucidation , ConnectivitySymmetric backbone verification
Hemiaminal Ether Signal Coupled C-O/C-N stretch (1080–1200 cm⁻¹)Anomeric Proton (

) @ 4.5–6.0 ppm (Distinctive doublet)
Weak C-O / Strong Ring Breathing
Sample State Solid, Liquid, Gas (In-situ)Solution only (mostly)Solid, Liquid
Time per Scan Seconds (Real-time monitoring)Minutes to HoursSeconds
Solvent Interference High (in solution); Low (ATR)Low (Deuterated solvents)Low (Water transparent)
Limit of Detection ~0.1%~1%~0.5%

Critical Insight: Use NMR to assign the structure of your purified reference standard. Use FTIR to monitor the formation of the hemiaminal ether during synthesis (e.g., Mannich reactions or glycosylation) because FTIR can track the disappearance of the precursor carbonyl and the emergence of the C-O-C-N envelope in real-time.

Part 3: Diagnostic IR Bands & Interpretation[2]

To identify a hemiaminal ether, you must rule out its precursors (Hemiaminal and Aminal).

Table 2: Characteristic Frequency Zones
Functional GroupKey Band 1 (Wavenumber)Key Band 2 (Wavenumber)Diagnostic Note
Hemiaminal Ether (R-O-C-N) 1080–1150 cm⁻¹ (Strong, C-O stretch)1180–1250 cm⁻¹ (Med, C-N stretch)Look for a split peak or asymmetric shoulder.[2] Absence of O-H .
Hemiaminal (HO-C-N) 3200–3500 cm⁻¹ (Broad O-H)1050–1150 cm⁻¹ (C-O)The O-H stretch is the "smoking gun" differentiating it from the ether form.
Ether (C-O-C) 1050–1150 cm⁻¹ (Strong)AbsentSingle strong band, usually symmetric. No C-N coupling.
Amine (C-N) 1020–1250 cm⁻¹ (Med/Weak)3300–3500 cm⁻¹ (N-H if 1°/2°)Weaker intensity than C-O stretches.

Part 4: Experimental Protocol (Self-Validating)

Objective: Confirm presence of Hemiaminal Ether moiety in a solid sample.

Method: Attenuated Total Reflectance (ATR) FTIR

Why ATR? It requires zero sample prep, preserving the potentially unstable hemiaminal ether structure which might degrade in KBr pellets due to pressure or moisture.

Step-by-Step Workflow:
  • Background Collection: Clean the Diamond/ZnSe crystal with isopropanol. Collect a 32-scan background in air.

  • Sample Loading: Place ~10 mg of solid sample on the crystal. Apply high pressure (clamp) to ensure intimate contact.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 64 (to improve Signal-to-Noise in the fingerprint region)

    • Range: 4000–600 cm⁻¹[3][4]

  • Data Processing (The "Derivative" Trick):

    • Because the C-O and C-N bands overlap, apply a Second Derivative transformation to the spectrum.

    • Result: Overlapping shoulders in the raw spectrum will resolve into distinct negative peaks in the 2nd derivative, allowing you to count the number of bands in the 1000–1200 region.

    • Expectation: A simple ether shows 1 dominant band. A hemiaminal ether often shows 2 distinct minima (coupled modes).

Validation Step (D

O Exchange):

If you suspect the sample is actually a hemiaminal (has an OH group), expose the sample to D


O vapor.
  • Hemiaminal: The O-H band at 3400 cm⁻¹ will shift to ~2500 cm⁻¹ (O-D).

  • Hemiaminal Ether: No shift will occur in the high-frequency region. This confirms the oxygen is alkylated (Ether).

Part 5: Decision Logic & Workflow

The following diagram illustrates the logical pathway for identifying the Hemiaminal Ether functionality using the protocols described above.

G Start Unknown Sample (Suspected Hemiaminal Ether) IR_Scan Step 1: ATR-FTIR Scan (4000-600 cm⁻¹) Start->IR_Scan Check_OH Check 3200-3600 cm⁻¹ (O-H / N-H Region) IR_Scan->Check_OH D2O_Test Step 2: D₂O Exchange Test Check_OH->D2O_Test Ambiguous/Weak Signal Is_Hemiaminal Result: Hemiaminal (R-CH(OH)-NR₂) Check_OH->Is_Hemiaminal Strong Broad Peak Fingerprint Step 3: Analyze Fingerprint (1000-1300 cm⁻¹) Check_OH->Fingerprint No OH/NH Has_OH Broad Peak Present No_OH No Peak (Clean Baseline) D2O_Test->Is_Hemiaminal Shift Observed D2O_Test->Fingerprint No Shift Shift Peak Shifts to ~2500 cm⁻¹ Deriv_Analysis Apply 2nd Derivative Fingerprint->Deriv_Analysis Is_Ether Result: Simple Ether (C-O-C) Deriv_Analysis->Is_Ether Single Mode Is_HA_Ether Result: Hemiaminal Ether (R-O-C-N-R) Deriv_Analysis->Is_HA_Ether Coupled Modes Single_Band Single Dominant Band (~1100 cm⁻¹) Double_Band Doublet/Coupled Bands (C-O + C-N modes)

Figure 1: Spectroscopic decision tree for differentiating Hemiaminal Ethers from structural analogs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[5] (Standard reference for C-O and C-N stretch ranges).

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.

  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. (Discusses stability and characterization of -fluoro ethers/amines similar to hemiaminal ethers).
  • Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day. (Classic text detailing the coupling effects in C-O-C-N systems).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

Sources

Analytical Differentiation Guide: 2-Methoxydiphenidine (MXP) vs. 2-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous analytical comparison between 2-Methoxydiphenidine (MXP) and 2-Methoxypiperidine . While the names sound similar due to the shared "methoxy" and "piperidine" nomenclature, they represent vastly different chemical entities: one is a complex dissociative anesthetic (MXP), and the other is a simple, often unstable heterocyclic fragment or precursor derivative.

Executive Summary & Chemical Identity

Objective: To provide definitive analytical criteria for distinguishing the dissociative agent MXP from the simple heterocyclic amine this compound (and its stable precursor analogues).

The Core Confusion: Researchers often conflate these two due to nomenclature overlap.

  • MXP is a 1,2-diarylethylamine where the piperidine ring is a substituent on a complex backbone.

  • This compound refers to a piperidine ring with a methoxy group directly attached to the ring carbons. It is chemically unstable (hemiaminal ether) unless protected, and often appears in literature as a misnomer for the stable precursor 1-(2-methoxyphenyl)piperidine .

Comparative Identity Table
Feature2-Methoxydiphenidine (MXP) This compound (Literal)1-(2-Methoxyphenyl)piperidine (Likely Precursor)
CAS RN 127529-46-8 (Generic)16712-69-95466-54-6
Formula C₂₀H₂₅NOC₆H₁₃NOC₁₂H₁₇NO
Mol.[1] Weight 295.42 g/mol 115.17 g/mol 191.27 g/mol
Class Dissociative Anesthetic (Diarylethylamine)Cyclic Hemiaminal EtherAryl Piperidine
Stability Stable (Salt/Freebase)Unstable (Hydrolyzes to aldehyde)Stable
Key Role Target Analyte (NPS)Degradation Product / Synthetic IntermediateSynthesis Precursor / Impurity

Structural Logic & Fragmentation Pathways

The primary method of differentiation is Mass Spectrometry (GC-MS) . The fragmentation pathways are distinct because the "methoxy" group is located on different parts of the molecule.

Graphviz Pathway Diagram

The following diagram illustrates the structural cleavage points that generate the diagnostic ions for each compound.

G cluster_legend Interpretation MXP 2-Methoxydiphenidine (MXP) [MW 295] Frag_MXP_BP Base Peak: Iminium Ion [m/z 204] MXP->Frag_MXP_BP α-Cleavage (Loss of Benzyl) Frag_Benzyl Benzyl Radical (Loss of 91) MXP->Frag_Benzyl Neutral Loss Precursor 1-(2-Methoxyphenyl)piperidine [MW 191] Frag_Prec_M Molecular Ion [m/z 191] Precursor->Frag_Prec_M Stable Aryl Ring Frag_Prec_Loss Loss of H/CH3 [m/z 190, 176] Precursor->Frag_Prec_Loss Ring Fragmentation MXP yields high-mass fragments (204) MXP yields high-mass fragments (204) Piperidine derivatives yield low-mass ions (<192) Piperidine derivatives yield low-mass ions (<192)

Figure 1: Comparative fragmentation pathways. MXP undergoes alpha-cleavage to form a stable iminium ion at m/z 204, whereas piperidine derivatives retain the molecular ion or fragment internally.

Experimental Protocols & Data

Protocol A: GC-MS Differentiation

Rationale: This is the gold standard for distinguishing the high-molecular-weight MXP from low-molecular-weight piperidine impurities.

Methodology:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL methanol. (Do not derivatize; MXP is tertiary).

  • Instrument: GC-MS (EI mode, 70 eV).

  • Column: Rtx-5MS or equivalent (30m x 0.25mm).

  • Temperature Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

Data Interpretation Table:

CompoundRetention Time (Relative)Base Peak (m/z)Molecular Ion (m/z)Other Diagnostic Ions
MXP Late Eluter (>8 min)204 295 91 (Benzyl), 174 (Diphenidine artifact)
1-(2-MeO-Ph)piperidine Mid Eluter (~5 min)191 191 162, 148, 120
This compound Early Eluter (<3 min)84 115 55, 41 (Piperidine ring break)

Critical Insight: The base peak of MXP (m/z 204 ) corresponds to the 1-(2-methoxyphenyl)-1-piperidinyl-methyl cation formed after the benzyl group (m/z 91) is cleaved. If your spectrum shows a base peak of 174 , you likely have Diphenidine (missing the methoxy group), not MXP.

Protocol B: NMR Verification (Self-Validating)

Rationale: NMR confirms the position of the methoxy group. In MXP, the methoxy is on an aromatic ring. In this compound, it is on an aliphatic ring.

Methodology:

  • Solvent: CDCl₃.

  • Focus Region: Proton NMR (¹H-NMR) 3.0 - 4.0 ppm (Methoxy region) and 6.5 - 7.5 ppm (Aromatic region).

Diagnostic Signals:

  • MXP:

    • Aromatic Region: Multiplet signals for 9 protons (two phenyl rings).

    • Methoxy: Sharp singlet at ~3.8 ppm .

    • Chiral Center: A distinct triplet/multiplet at ~4.0-4.2 ppm (the methine proton CH-N).

  • This compound:

    • Aromatic Region: Silent (No signals > 6.0 ppm).

    • Methoxy: Singlet at ~3.3 ppm (shifted upfield due to lack of aromatic shielding).

    • Anomeric Proton: A signal at ~4.5 ppm (O-CH-N), characteristic of the hemiaminal ether.

Pharmacological & Safety Implications

Distinguishing these compounds is critical for safety and legal compliance.

  • MXP (Active): Acts as a potent NMDA receptor antagonist. Reported to cause dissociation, auditory hallucinations, and potential amnesia. Potency is often lower than PCP but higher than ketamine in some assays.

  • This compound (Inactive/Toxic): Likely inactive psychoactively. However, as an unstable hemiaminal or precursor, it may possess irritant properties or act as a reactive alkylating agent (if converted to iminium species).

Warning: The presence of "this compound" in a sample labeled as MXP usually indicates severe degradation (hydrolysis of the drug) or failed synthesis (unreacted precursors).

References

  • McLaughlin, G., et al. (2016).[2] Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis.[2] Link

  • Wallach, J., et al. (2016). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis.[2] Link

  • Shono, T., et al. (1981). Electroorganic chemistry. 46. A new synthesis of alpha-methoxy amines. Journal of the American Chemical Society. (Reference for this compound synthesis/instability). Link

  • Cayman Chemical. (n.d.). Methoxphenidine (MXP) GC-MS Data and Reference Standards.Link

Sources

Comparative Reactivity Guide: 2-Methoxy vs. 2-Acetoxy Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 2-Methoxy and 2-acetoxy piperidines function as stable precursors to cyclic


-acyliminium ions , which are versatile electrophilic intermediates for synthesizing functionalized alkaloids and nitrogen heterocycles.
Core Distinction:  The reactivity difference hinges on the leaving group ability  (

of conjugate acid: MeOH

15.5 vs. AcOH

4.76).
  • 2-Methoxy (

    
    -Boc/Cbz):  Highly stable, easily accessible via electrochemical (Shono) oxidation. Requires strong Lewis acids  (e.g., 
    
    
    
    ,
    
    
    ) for activation.
  • 2-Acetoxy (

    
    -Boc/Cbz):  Higher reactivity due to the better leaving group. Can be activated by mild Lewis acids  or metal triflates (e.g., 
    
    
    
    ). Often exhibits distinct stereochemical outcomes due to potential neighboring group participation or tighter ion-pairing.

Recommendation: Use 2-methoxy derivatives for general scale-up and storage. Convert to 2-acetoxy when mild reaction conditions are required (e.g., sensitive nucleophiles) or to modulate diastereoselectivity.

Mechanistic Foundations: -Acyliminium Ion Generation

The reactivity of both species is governed by the rate of ionization to form the electrophilic


-acyliminium ion.
Ionization Pathway

The reaction proceeds via an


-like mechanism where the Lewis Acid (LA) coordinates to the exocyclic oxygen, weakening the C2–O bond. The nitrogen lone pair assists in expelling the leaving group, generating the iminium ion.

Reaction Equation:


Leaving Group Lability[1][2]
  • Acetate (OAc): A weaker base and better leaving group. The ionization

    
     is faster, allowing the use of catalytic amounts of mild Lewis acids.
    
  • Methoxide (OMe): A stronger base. Strong oxophilic Lewis acids are required to sufficiently polarize the C–O bond.

Visualization of Activation Pathways

The following diagram illustrates the parallel activation pathways and the conversion between the two precursors.

ReactivityPathway Start N-Protected Piperidine Shono Shono Oxidation (Anodic, MeOH) Start->Shono Methoxy 2-Methoxy Piperidine (Stable Precursor) Shono->Methoxy Main Product Conversion Ac2O / Lewis Acid Methoxy->Conversion LA_Strong Strong Lewis Acid (TiCl4, BF3·OEt2) Methoxy->LA_Strong Activation Acetoxy 2-Acetoxy Piperidine (Reactive Precursor) Conversion->Acetoxy Leaving Group Exchange LA_Mild Mild Lewis Acid (Sc(OTf)3, TMSOTf) Acetoxy->LA_Mild Activation Iminium N-Acyliminium Ion (Reactive Electrophile) LA_Strong->Iminium - [MeO-LA]- LA_Mild->Iminium - [AcO-LA]- Product C2-Functionalized Piperidine Iminium->Product + Nucleophile

Figure 1: Comparative activation pathways for 2-methoxy and 2-acetoxy piperidines toward N-acyliminium ion formation.

Comparative Reactivity Profile

Feature2-Methoxy Piperidine2-Acetoxy Piperidine
Primary Synthesis Electrochemical (Shono) Oxidation in MeOHAcetylation of 2-hydroxy or 2-methoxy derivatives
Storage Stability High (Stable at RT for months)Moderate (Sensitive to moisture/hydrolysis)
Leaving Group Ability Low (Requires strong activation)High (Facile ionization)
Standard Activator

,

,


,

, TMSOTf
Catalyst Loading Often Stoichiometric (1.0–2.0 equiv)Often Catalytic (0.05–0.2 equiv)
Stereoselectivity Driven by steric approach (often trans to substituent)Can be tuned; Acetoxy can coordinate metals for cis-selectivity
Nucleophile Scope Allyl silanes, Silyl enol ethers, CyanideSilyl enol ethers, Electron-rich arenes, Ketene acetals
Critical Insight: Stereochemical Tuning

While 2-methoxy derivatives typically yield products based on steric control (nucleophile approaches from the less hindered face, usually axial attack leading to trans relationships with C3 substituents), 2-acetoxy derivatives can offer complementary selectivity .

  • Case Study: In the synthesis of febrifugine, 2-acetoxy-3-benzyloxy derivatives reacted with silyl enolates using

    
     to give 2,3-cis  products, whereas the corresponding di-acetoxy species favored 2,3-trans  selectivity [1].[1]
    

Experimental Protocols

Protocol A: Allylation of 2-Methoxy Piperidine (Strong Acid Activation)

Use this protocol for robust substrates where stability of the precursor is prioritized.

Reagents:


-Boc-2-methoxypiperidine, Allyltrimethylsilane, 

,

.
  • Preparation: Dissolve

    
    -Boc-2-methoxypiperidine (1.0 equiv) and allyltrimethylsilane (1.5 equiv) in anhydrous 
    
    
    
    (0.1 M concentration) under argon.
  • Cooling: Cool the solution to -78 °C . Note: Low temperature is critical to prevent decomposition of the iminium intermediate.

  • Activation: Dropwise add

    
     (1.1 equiv, 1.0 M in 
    
    
    
    ). The solution typically turns yellow/orange, indicating iminium formation.
  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with

    
     (3x), dry over 
    
    
    
    , and concentrate. Purify via flash chromatography.
Protocol B: Alkylation of 2-Acetoxy Piperidine (Catalytic Mild Activation)

Use this protocol for sensitive substrates or to minimize Lewis acid waste.

Reagents:


-Cbz-2-acetoxypiperidine, Silyl enol ether, 

,

.
  • Preparation: Dissolve

    
    -Cbz-2-acetoxypiperidine (1.0 equiv) and the nucleophile (1.2 equiv) in anhydrous acetonitrile (
    
    
    
    ).
  • Catalyst Addition: Add

    
     (0.05 equiv  / 5 mol%) at room temperature (or -20 °C for higher stereocontrol).
    
  • Reaction: Stir for 4–12 hours. Monitor by TLC; the acetoxy group leaves readily, often making this reaction faster than Protocol A.

  • Quench: Add water or dilute brine.

  • Workup: Extract with EtOAc, dry, and concentrate.

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion (Methoxy): The Lewis acid is likely too weak or quenched by moisture. Switch from

    
     to 
    
    
    
    or increase equivalents.
  • Elimination (Enamide Formation): If the nucleophile is sterically hindered or not reactive enough, the iminium ion may eliminate a proton to form the enamide (

    
    -acyl-1,2,3,4-tetrahydropyridine).
    
    • Solution: Lower the temperature (-78 °C) and use a more nucleophilic partner (e.g., switch from silyl enol ether to ketene acetal).

Converting Methoxy to Acetoxy

If the 2-methoxy derivative proves unreactive, convert it to the 2-acetoxy form in situ or as a discrete step:

  • Dissolve 2-methoxy piperidine in

    
     (solvent) and add catalytic 
    
    
    
    or
    
    
    .
  • Stir at RT for 1–3 hours.

  • Remove volatiles to obtain the crude 2-acetoxy derivative.

References

  • Yoda, H., et al. (2010). "Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines." Tetrahedron: Asymmetry, 21(23), 2872-2878. Link

  • Shono, T. (1984). "Electroorganic chemistry in organic synthesis." Tetrahedron, 40(5), 811-850. Link

  • Royer, J., et al. (2004). "Cyclic N-acyliminium ions in organic synthesis." Chemical Reviews, 104(12), 6317-6358. Link

  • Onomura, O. (2014). "The Shono-type electroorganic oxidation of unfunctionalised amides." Beilstein Journal of Organic Chemistry, 10, 3056–3072.[2] Link

Sources

Stereochemical Assignment of 2-Methoxypiperidine: A NOESY-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemical assignment of 2-methoxypiperidine presents a classic conformational analysis challenge driven by the anomeric effect . Unlike typical cyclohexane derivatives where steric bulk dictates an equatorial preference, the electronegative oxygen at the C2 position in the piperidine ring often prefers the axial orientation due to hyperconjugative stabilization (


).

This guide compares the efficacy of 2D NOESY against 1D Selective NOE and J-Coupling Analysis for resolving this specific stereochemical problem. While J-coupling provides ground-truth torsion angle data, NOESY offers the complete spatial map required to confirm the global chair conformation and rule out ring-flip averaging.

Key Takeaway: For this compound (MW ~115 Da), a NOESY experiment with a long mixing time (600–800 ms) is the superior qualitative tool for mapping the lack of 1,3-diaxial interactions that characterizes the thermodynamically favored axial-methoxy conformer.

Mechanistic Foundation: The Anomeric Effect

To interpret the NMR data correctly, one must understand the underlying electronic forces. The piperidine ring exists primarily in a chair conformation.

  • Steric Prediction: Sterics alone favor the Equatorial OMe (placing the H2 proton Axial).

  • Electronic Reality (Anomeric Effect): The lone pair on the Nitrogen (

    
    ) donates electron density into the antibonding orbital of the C2-O bond (
    
    
    
    ). This interaction is geometrically possible only when the C-O bond is Axial (antiperiplanar to the N lone pair).

Therefore, we expect the Axial OMe / Equatorial H2 conformer to dominate, provided the solvent is not sufficiently polar to disrupt this dipolar interaction.

Visualization: Conformational Logic Flow

AnomericLogic Start This compound Conformation Steric Steric Factor (Favors Equatorial OMe) Start->Steric Electronic Anomeric Effect (n_N -> sigma* C-O) (Favors Axial OMe) Start->Electronic Result_Eq Equatorial OMe (H2 is Axial) Steric->Result_Eq Dominates in Protonated/Polar State Result_Ax Axial OMe (H2 is Equatorial) Electronic->Result_Ax Dominates in Neutral/Non-polar State Signal_Eq NMR Signature: Large J(H2,H3ax) ~10Hz Strong NOE H2-H4ax/H6ax Result_Eq->Signal_Eq Signal_Ax NMR Signature: Small J(H2,H3ax) ~2-5Hz NOE H2-H3eq only Result_Ax->Signal_Ax

Figure 1: Decision logic for predicting stereochemistry based on competing steric and electronic effects.

Methodology Comparison

For a small molecule like this compound, the choice of NMR experiment is critical due to relaxation dynamics (tumbling rates).

Feature2D NOESY 1D Selective NOE (DPFGSE) 2D ROESY J-Coupling (

H 1D)
Primary Utility Global spatial mappingQuantitative distance measurementMid-size molecules / ExchangeDihedral angle determination
Small Molecule Suitability High (Positive NOE)High (High Sensitivity)Medium (Lower Sensitivity)Essential (Complementary)
Critical Parameter Mixing Time (

)
Selectivity of Shaped PulseSpin-lock powerResolution / Shimming
Data Output Full correlation mapSingle slice spectrumExchange vs. NOEScalar coupling constants (Hz)
Verdict for Topic Recommended for proof of structure.Best for resolving specific overlap.Use only if NOESY signal is null.Mandatory first step.
Why NOESY over ROESY?

For this compound (MW ~115), the correlation time (


) is very short (

). This places the molecule in the extreme narrowing limit , where the NOE is positive (opposite phase to the diagonal).
  • NOESY provides higher signal-to-noise ratio (S/N) than ROESY.

  • ROESY is typically reserved for molecules MW 700–1500 where the NOE passes through zero, or to distinguish chemical exchange (e.g., ring flipping) from NOE.

Experimental Protocol: 2D NOESY for Small Molecules

This protocol is self-validating: if the diagonal peaks are not opposite in phase to the cross-peaks, the mixing time or molecular tumbling regime is incorrect.

Step 1: Sample Preparation
  • Solvent: Use

    
     or 
    
    
    
    (non-polar) to maximize the anomeric effect. Avoid
    
    
    unless studying biological relevance, as water hydrogen bonding can override the anomeric preference.
  • Degassing (CRITICAL): Dissolved oxygen is paramagnetic and promotes relaxation via the dipolar mechanism, quenching the NOE signal.

    • Method: Bubble dry

      
       or Ar gas through the NMR tube for 5–10 minutes, or use the freeze-pump-thaw method (3 cycles).
      
Step 2: Acquisition Parameters (600 MHz example)
  • Pulse Sequence: noesygpphpp (Bruker) or equivalent (Phase-sensitive NOESY with gradient selection).

  • Relaxation Delay (d1): Set to

    
     of the longest relaxing proton (usually 3–5 seconds). Incomplete relaxation leads to integration errors.
    
  • Mixing Time (d8 /

    
    ): 
    
    • Target:600 ms – 800 ms .

    • Reasoning: Small molecules build up NOE slowly. A short mixing time (e.g., 200 ms used for proteins) will yield no signal for this compound.

  • Scans (NS): 16 or 32 (NOE signals are weak, typically <5% of diagonal).

  • Points (TD): 2048 (F2) x 256–512 (F1).

Step 3: Processing
  • Window Function: Sine-Squared (QSINE, SSB=2) is standard.

  • Phasing: Crucial Check.

    • Diagonal peaks: Negative (or arbitrary phase A).

    • Cross peaks: Positive (or arbitrary phase B, 180° offset).

    • Note: If cross peaks have the same sign as the diagonal, you are likely seeing Chemical Exchange (ring flipping) rather than NOE, or the molecule is aggregating (acting large).

Data Interpretation & Case Study

To determine the stereochemistry, focus on the H2 proton (the methine proton at the 2-position).

Scenario A: The Anomeric Effect Prevails (Axial OMe)
  • Geometry: The OMe group is Axial.[1] Therefore, H2 is Equatorial .

  • J-Coupling: H2 is gauche to both H3 protons (approx).

    
    .
    
  • NOESY Signature:

    • H2

      
       H3:  Strong NOE (short distance).
      
    • H2

      
       H4/H6: Weak or Absent.  An equatorial H2 points away from the axial protons on the rest of the ring. There is NO 1,3-diaxial interaction.
      
    • OMe

      
       H2:  Strong.
      
Scenario B: Sterics Prevail (Equatorial OMe)
  • Geometry: The OMe group is Equatorial.[2] Therefore, H2 is Axial .

  • J-Coupling: H2 is antiperiplanar to H3_ax.

    
     (Large doublet).
    
  • NOESY Signature:

    • H2

      
       H4_ax: Strong Cross Peak.  (Classic 1,3-diaxial interaction).
      
    • H2

      
       H6_ax: Strong Cross Peak.  (Classic 1,3-diaxial interaction).
      
Visualization: The "Smoking Gun" NOE Signal

NOESY_Pathway cluster_legend Interpretation Key H2 H2 Proton H4ax H4 (Axial) H2->H4ax Strong NOE (If H2 is Axial) H6ax H6 (Axial) H2->H6ax Strong NOE (If H2 is Axial) H3eq H3 (Eq) H2->H3eq Strong NOE (If H2 is Eq) Key1 Red Arrows = Evidence for Equatorial OMe Key2 Green Arrow = Evidence for Axial OMe (Anomeric)

Figure 2: The specific NOE correlations required to distinguish the H2 orientation. The presence of Red pathways confirms H2 is axial (Equatorial OMe). The absence of Red pathways and presence of Green confirms H2 is equatorial (Axial OMe).

References

  • Neuhaus, D., & Williamson, M. P. (2000).[3] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[3]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.

  • Parella, T. (2018). "Pulse Sequences for Small Molecule NMR". NMR Guide.

  • Reeves, L. W., & Strømme, K. O. (1960).[4] "Studies of Rates of Conversion and Populations of Various Conformations of Saturated Ring Compounds by N.M.R." Canadian Journal of Chemistry.[4]

Sources

Publish Comparison Guide: GC-MS Fragmentation Patterns of Methoxylated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Challenge

Methoxylated piperidines serve as critical scaffolds in medicinal chemistry and, increasingly, as precursors or metabolites in the analysis of designer drugs (e.g., fentanyl analogues, methoxphenidine). The primary analytical challenge lies in the differentiation of positional isomers (3-methoxy vs. 4-methoxypiperidine).

While Electron Ionization (EI) mass spectrometry is the gold standard for identification, these isomers often yield indistinguishable mass spectra in their native form due to shared fragmentation pathways. This guide moves beyond simple spectral matching, advocating for a chromatography-first approach combined with chemical derivatization to ensure unambiguous identification.

Mechanistic Principles of Fragmentation

To interpret the spectra accurately, one must understand the driving forces of piperidine fragmentation under EI conditions (70 eV).

The Dominant Pathway: -Cleavage

The nitrogen atom's lone pair drives the ionization process. The radical cation stabilizes itself by cleaving the C-C bond adjacent to the nitrogen (


-position), resulting in a resonance-stabilized iminium ion.
  • Mechanism: Ionization at Nitrogen

    
     Homolytic cleavage of 
    
    
    
    C-C bond
    
    
    Formation of iminium ion (
    
    
    varies by substituent).
  • Implication for Isomers:

    • 2-Methoxypiperidine: The methoxy group is on the

      
      -carbon. It is preferentially lost as a neutral radical, yielding a dominant ion at 
      
      
      
      84 (M - OCH
      
      
      ).
    • 3- and 4-Methoxypiperidine: The methoxy group is distal to the

      
      -cleavage site. The primary 
      
      
      
      -cleavage involves ring opening rather than immediate substituent loss, leading to complex rearrangement ions that are often identical between isomers.
Secondary Pathways
  • Ring Fission: Following

    
    -cleavage, the open chain undergoes further fragmentation to yield lower mass amine fragments (e.g., 
    
    
    
    42, 44, 57).
  • Hydrogen Rearrangement: Random hydrogen scrambling often obscures position-specific information in the native spectra.

Comparative Analysis: Native vs. Derivatized

This section compares the analytical performance of analyzing methoxylated piperidines in their native state versus using Trifluoroacetic Anhydride (TFAA) derivatization.

Table 1: Performance Comparison
FeatureNative Methoxylated Piperidines TFA-Derivatized Piperidines
Molecular Ion (

)
Weak or Absent (often M-1 dominant)Strong, distinct

Base Peak Low mass amine fragments (

42-57)
Diagnostic high-mass ions
Isomer Differentiation Poor. Spectra are nearly identical.Excellent. Distinct retention times & ion ratios.
Chromatography Tailing peaks (polar NH interaction with column)Sharp, symmetrical peaks
Sensitivity ModerateHigh (improved S/N ratio)
Why Native Analysis Fails

In the native form (MW 115), both 3-methoxy and 4-methoxypiperidine produce a weak molecular ion. The spectra are dominated by non-specific ions at


 42, 44, 56, and 84. The lack of a unique "handle" makes deconvolution in complex matrices (e.g., biological fluids) risky.
The Derivatization Solution

Acylation with TFAA targets the secondary amine, converting it to a trifluoroacetamide.

  • Mass Shift: MW increases by 96 Da (H

    
     COCF
    
    
    
    ).
  • New Fragmentation Channels: The strongly electronegative CF

    
     group alters the fragmentation kinetics, often preserving the piperidine ring longer or directing cleavage to specific side chains, enhancing spectral differences.
    
  • Retentive Separation: The amide reduces polarity, significantly improving separation on non-polar columns (e.g., DB-5MS), which is the primary method of differentiation.

Visualizing the Fragmentation Mechanism[1][2]

The following diagram illustrates the critical


-cleavage pathway and why 2-substituted isomers are easily distinguished while 3- and 4-isomers require chromatography.

PiperidineFragmentation cluster_legend Legend M_Ion Molecular Ion (M+) Radical Cation Alpha_Cleavage α-Cleavage (Ring Opening) M_Ion->Alpha_Cleavage Loss_OMe Loss of OMe Radical (Direct α-cleavage) Alpha_Cleavage->Loss_OMe If 2-Methoxy Ring_Open Ring Opened Distal Radical Alpha_Cleavage->Ring_Open If 3- or 4-Methoxy Ion_84 Iminium Ion m/z 84 Loss_OMe->Ion_84 Scrambling H-Scrambling & Fragmentation Ring_Open->Scrambling Low_Mass Common Ions m/z 42, 44, 57 Scrambling->Low_Mass key Direct spectral distinction is difficult for 3- vs 4-isomers without derivatization due to convergent pathways.

Figure 1: Mechanistic divergence in piperidine fragmentation. Note that 3- and 4-isomers funnel into a common 'scrambling' pathway, necessitating chromatographic separation.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . The inclusion of a derivatization step acts as a confirmation of the secondary amine structure (mass shift of +96 Da).

Reagents & Standards
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).

  • Solvent: Ethyl Acetate (anhydrous).

  • Base: Pyridine (catalyst/acid scavenger).

Step-by-Step Methodology
  • Extraction: Extract the piperidine analyte into ethyl acetate. Evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute residue in 50

    
    L ethyl acetate.
    
  • Derivatization:

    • Add 50

      
      L TFAA.
      
    • Incubate at 60°C for 20 minutes (capped vial). Causality: Heat ensures complete reaction of sterically hindered amines.

  • Evaporation: Evaporate to dryness (removes excess TFAA and TFA acid).

  • Reconstitution: Reconstitute in 100

    
    L ethyl acetate for GC-MS injection.
    
GC-MS Parameters
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min.

  • MS Source: 230°C, 70 eV EI.

  • Scan Range:

    
     40–400.
    

Data Interpretation & Diagnostic Criteria

When analyzing the data, use this decision matrix to confirm identity.

ObservationConclusion
Native Peak (No Deriv) Tailing peak, weak

, base peak typically

44 or 57. Inconclusive for isomer.
TFA-Derivative (

)
Sharp peak. Molecular ion shifts to

. Confirms secondary amine.[1]
Retention Time (RT) Critical Discriminator. On 5% phenyl columns, 4-substituted piperidines generally elute after 3-substituted isomers due to linear symmetry and boiling point trends.
Diagnostic Ion Ratio Compare intensity of

69 (CF

) vs. molecular ion.
Workflow Diagram: Identification Logic

ID_Workflow Sample Unknown Sample Native_GC Native GC-MS (Screening) Sample->Native_GC Result_Native Result: m/z 115 detected Isomer Ambiguous Native_GC->Result_Native Deriv_Step Perform TFA Derivatization (+96 Da shift) Result_Native->Deriv_Step Required Deriv_GC GC-MS of Derivative Deriv_Step->Deriv_GC Compare_RT Compare Retention Time vs Standards Deriv_GC->Compare_RT ID_Final Confirmed Isomer ID Compare_RT->ID_Final

Figure 2: Decision tree for unambiguous identification of methoxylated piperidine isomers.

References

  • National Institutes of Health (NIH). (2024). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library. Retrieved from [Link]

  • ResearchGate. (2025). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Retrieved from [Link]

  • PubChem. (2025).[2][3] 4-Methoxypiperidine Compound Summary. Retrieved from [Link]

Sources

Safety Operating Guide

2-Methoxypiperidine: Laboratory Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Disposal of 2-Methoxypiperidine (and similar hemiaminal ether/piperidine derivatives) presents a dual-hazard challenge: flammability (Flash Point < 60°C) and corrosivity (organic base). Improper segregation of this chemical—specifically mixing it with acidic waste streams—is a leading cause of exothermic pressure events in waste containers.

This guide replaces generic disposal advice with a field-validated protocol designed to neutralize risk before the chemical leaves the fume hood.

Chemical Profile & Hazard Assessment

To manage disposal safely, you must understand the "Why" behind the protocols. This compound acts as both a flammable solvent and a strong organic base.

PropertyValue / CharacteristicOperational Implication
CAS Number 4656-78-2 (General isomer)Identifier for waste manifesting.[1][2][3]
Functional Group Cyclic Amine (Piperidine) + EtherHigh Alkalinity: Incompatible with acids.Peroxide Potential: Low, but possible upon long-term storage.
Flash Point ~35°C - 45°C (Estimated based on homologs)D001 Ignitable Waste: Grounding required during transfer.
pH (10% aq) ~11.5 - 12.5D002 Corrosive Waste: Causes severe burns; reacts violently with acids.
RCRA Codes D001 (Ignitable), D002 (Corrosive)Must be segregated from oxidizers and acids.
The Causality of Risk
  • The Acid-Base Trap: Researchers often dump "organic waste" into a single drum. If this compound (Base) is added to a drum containing Acetic Acid or HCl waste, the neutralization reaction releases significant heat. In a closed drum, this causes rapid pressurization and potential rupture.

  • Static Ignition: As a cyclic amine with ether functionality, the vapor pressure is sufficient to form ignitable mixtures at room temperature. Pouring without grounding can trigger a static arc.

Pre-Disposal Stabilization (The Self-Validating System)

Trustworthiness is built on verification. Do not assume the state of your waste.[4] Perform these checks before moving to the disposal drum.

Step A: The pH Verification

Before combining this compound waste with other organic solvents:

  • Dip a pH strip into the waste aliquot.

  • Requirement: If pH > 10, the waste MUST be designated for the "Basic Organic Waste" stream or neutralized (if permitted by local EHS).

  • Validation: This prevents accidental mixing with acidic waste streams.

Step B: Peroxide Check (If Container is Old)

Because of the methoxy- (ether) group, aged containers (>1 year) may form peroxides.

  • Visually inspect for crystals around the cap. If crystals are present, DO NOT OPEN. Contact EHS immediately.

  • If liquid is clear but old, test with a peroxide strip (e.g., Quantofix).

  • Threshold: If >100 ppm, treat with reducing agent (ferrous sulfate) before disposal.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE: Neoprene or Nitrile gloves (double gloved), splash goggles, and flame-retardant lab coat.

  • Location: All transfers must occur inside a certified chemical fume hood.

  • Vessel: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is wet/aqueous (corrosion risk).

Phase 2: Segregation & Transfer
  • Select the Correct Stream:

    • Scenario A (Pure/High Conc): Segregate into a dedicated "Basic Organic Waste" container.

    • Scenario B (Trace in Solvent): If diluted (<5%) in non-halogenated solvents (e.g., Ethanol), it may go into "Non-Halogenated Organic Solvents," provided the drum is confirmed alkaline or neutral .

  • Grounding: If transferring >4 Liters, attach an alligator clip ground wire between the source and destination containers to prevent static discharge.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound, Ethanol (if mixed)"

    • Hazards: Check "Flammable" and "Corrosive".[5][6]

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Close the container tightly with a screw cap (do not use foil or parafilm).

  • Place the container in secondary containment (tray) separate from acidic waste.

  • Log the addition on the SAA waste log sheet.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for safely routing this compound waste.

DisposalWorkflow Start Start: Waste Identification (this compound) CheckAge Is container >1 year old or crystals visible? Start->CheckAge EHS_Alert STOP: Contact EHS (Explosion Risk) CheckAge->EHS_Alert Yes (Crystals/Old) CheckPH Check pH / Concentration CheckAge->CheckPH No (Clear Liquid) Stream_Basic Stream: Basic Organic Waste (Segregate from Acids) CheckPH->Stream_Basic Pure or High pH (>10) Stream_Gen Stream: General Non-Halogenated (Only if Dilute <5%) CheckPH->Stream_Gen Dilute (<5%) & Neutral pH Labeling Labeling: RCRA D001 (Ignitable) RCRA D002 (Corrosive) Stream_Basic->Labeling Stream_Gen->Labeling SAA Store in SAA (Secondary Containment) Labeling->SAA

Caption: Operational decision tree ensuring segregation of reactive bases and identification of peroxide risks prior to disposal.

Emergency Contingencies

ScenarioImmediate Action
Skin Contact Flush with water for 15 minutes immediately. Piperidines absorb transdermally; seek medical attention.
Spill (< 100mL) Absorb with vermiculite or dry sand . Do not use paper towels (fire risk). Neutralize with dilute citric acid if safe.
Spill (> 100mL) Evacuate the lab. Vapor is heavier than air and may travel to ignition sources.[5] Call emergency response.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D001, D002). EPA.gov. [Link]

  • PubChem. (2023). Compound Summary: this compound. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 2-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 53687-79-9 (Generic Piperidine derivatives often referenced under CAS 110-89-4 protocols) Chemical Family: Cyclic Amine / Hemiaminal Ether Primary Hazards: Corrosive (Skin/Eye), Flammable Liquid, Acute Toxicity.

Executive Summary: The "Precautionary Principle"

As a Senior Application Scientist, I must highlight a critical data gap: while specific toxicological data for 2-Methoxypiperidine is less ubiquitous than its parent compound Piperidine , structural homology dictates we treat it with the maximum hazard classification of the piperidine class. Piperidines are notorious for rapid dermal permeation and severe chemical burns that may not be immediately painful due to nerve damage.

The Golden Rule: Do not rely on standard laboratory nitrile gloves for immersion or prolonged contact. This compound requires a barrier-specific PPE strategy.[1][2][3][4][5]

Part 1: The Hazard Matrix

Data extrapolated from Piperidine structural analogs and functional group reactivity.

ParameterHazard ClassificationOperational Implication
Dermal Skin Corrosive (Cat 1B) Causes irreversible tissue damage. Rapid transdermal toxicity.
Inhalation Acute Tox. (Cat 3/4) Vapors are highly irritating to the respiratory tract. Zero-tolerance for open-bench handling.
Flammability Flammable Liquid (Cat 3) Flash point likely <60°C. Vapors are heavier than air and may travel to ignition sources.
Reactivity Base / Reactive Incompatible with strong oxidizers and acids. May hydrolyze in acidic moisture.
Part 2: Personal Protective Equipment (PPE) Specification
1. Hand Protection (The Critical Failure Point)

Standard disposable nitrile gloves (0.1 mm) provide insufficient protection against piperidine derivatives, often degrading in <5 minutes upon direct contact.

  • Primary Barrier (Immersion/Handling): Silver Shield® / 4H® (PE/EVAL Laminate) or Butyl Rubber (>0.5 mm) .

    • Why: Laminates provide >480 min breakthrough time against amines.

  • Secondary Barrier (Dexterity): Disposable Nitrile (worn over laminate to improve grip) or under heavy butyl.

  • Splash Protocol: If wearing only nitrile (for closed-system inspection), immediate removal is required upon any splash.

2. Respiratory Protection
  • Engineering Control First: All handling must occur in a certified chemical fume hood with face velocity 80–100 fpm.

  • Respirator (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges (Black).

    • Note: Do not use N95s; they offer no protection against amine vapors.

3. Eye & Body Protection[1][2][3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient due to vapor corrosivity.

  • Body: Flame-resistant (FR) lab coat + Chemical-resistant apron (if transferring >500mL).

4. PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the operation scale.

PPE_Selection Start Operation Type? Closed Closed System (NMR/Vial Check) Start->Closed Open Open Transfer (Synthesis/ pouring) Start->Open Spill Spill Cleanup (>10 mL) Start->Spill Glove1 Glove: Double Nitrile (Change immediately on splash) Closed->Glove1 Glove2 Glove: Laminate (Silver Shield) OR Heavy Butyl Open->Glove2 Resp Respiratory: Full Face OV Cartridge Spill->Resp Eye1 Eye: Safety Glasses (Side shields) Glove1->Eye1 Eye2 Eye: Chemical Goggles + Face Shield Glove2->Eye2 Body2 Body: FR Lab Coat + Chemical Apron Eye2->Body2 Suit Body: Tychem® Suit (Impervious) Resp->Suit

Figure 1: PPE Selection Decision Tree based on exposure potential.

Part 3: Operational Workflow
Protocol 1: Safe Transfer (Syringe/Cannula Method)

Avoid pouring. Use positive displacement transfer to minimize vapor generation.

  • Preparation:

    • Secure the receiving flask under Nitrogen/Argon atmosphere.

    • Ensure the fume hood sash is at the lowest working position.

  • Glove Check:

    • Don Silver Shield gloves. Place a tight-fitting nitrile glove over them to reduce loose fabric hazards.

  • Transfer:

    • Insert a long needle (deflected point) into the this compound container septum.

    • Use a gas-tight glass syringe.

    • Crucial Step: Do not pull the plunger past the barrel limit; amines are slippery and can cause plunger detachment.

  • Decontamination:

    • Immediately wipe the needle exterior with a dilute acetic acid-soaked wipe (neutralization) before disposal in a sharps container.

Protocol 2: Spill Response

Piperidine derivatives smell foul (fishy/ammonia-like). Odor detection implies exposure.

  • Evacuate: Alert immediate area.

  • Isolate: Close hood sash if spill is contained.

  • Neutralize:

    • Do NOT use sawdust (fire hazard with amines).

    • Use a commercial Amine Neutralizer or Citric Acid based absorbent.

    • Absorb onto vermiculite or clay.

  • Disposal: Collect in a dedicated container labeled "Hazardous Waste - Flammable/Corrosive (Amine)."

Spill Response Workflow

Spill_Response Detect Spill Detected Assess Volume > 50mL? Detect->Assess Evac Evacuate Lab Call EHS Assess->Evac Yes Contain Don PPE (Butyl Gloves + Goggles) Assess->Contain No Absorb Apply Amine Neutralizer/Vermiculite Contain->Absorb Collect Collect in Sealed Container Absorb->Collect Clean Wash Surface (Dilute Acid -> Water) Collect->Clean

Figure 2: Logical workflow for managing minor vs. major spills.

Part 4: Disposal Considerations

Waste Stream Classification:

  • RCRA Code (US): D001 (Ignitable), D002 (Corrosive).

  • Segregation: Never mix with oxidizing agents (Nitric acid, Peroxides) or active acyl halides in the waste stream. Violent exothermic reaction will occur.

Disposal Protocol:

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if moisture is present (corrosion risk).

  • Labeling: Must explicitly state "this compound - Flammable/Corrosive."

  • Destruction: Professional incineration is the only validated disposal method. Do not dispose of down the drain.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521463, this compound. Retrieved from [Link]

  • Dartmouth College EHS. Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

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